molecular formula C3H6N4 B096326 5-ethyl-1H-1,2,3,4-tetrazole CAS No. 16687-59-5

5-ethyl-1H-1,2,3,4-tetrazole

Cat. No.: B096326
CAS No.: 16687-59-5
M. Wt: 98.11 g/mol
InChI Key: KYRMPMCAOPMOIR-UHFFFAOYSA-N
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Description

5-ethyl-1H-1,2,3,4-tetrazole is a useful research compound. Its molecular formula is C3H6N4 and its molecular weight is 98.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2H-tetrazole
Source PubChem
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InChI

InChI=1S/C3H6N4/c1-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRMPMCAOPMOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902468
Record name NoName_1712
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Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16687-59-5
Record name NSC11137
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethyl-1H-1,2,3,4-tetrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-ethyl-1H-1,2,3,4-tetrazole, a valuable heterocyclic compound with applications in pharmaceuticals and materials science. This document outlines a detailed experimental protocol for its synthesis via a [3+2] cycloaddition reaction, along with a thorough analysis of its structural and physicochemical properties through various spectroscopic techniques.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The 5-substituted-1H-tetrazole moiety is of particular interest in medicinal chemistry as it is often used as a bioisosteric replacement for a carboxylic acid group, potentially improving a drug candidate's metabolic stability and pharmacokinetic profile. This compound serves as a key building block in the synthesis of more complex molecules for drug discovery and as a ligand in coordination chemistry.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[1] For the synthesis of this compound, this involves the reaction of propionitrile with sodium azide. This reaction is typically facilitated by a catalyst to improve the reaction rate and yield. Various catalytic systems have been developed, including Lewis acids such as zinc salts, and heterogeneous catalysts like silica sulfuric acid.[1][2]

Below is a generalized experimental protocol that can be adapted based on the specific catalytic system chosen.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

Materials:

  • Propionitrile

  • Sodium azide (NaN₃)

  • Catalyst (e.g., Zinc Chloride (ZnCl₂), Ammonium Chloride (NH₄Cl), or Silica Sulfuric Acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), water, or toluene)

  • Hydrochloric acid (HCl) for acidification

  • Sodium nitrite (NaNO₂) for quenching excess azide (optional, but recommended for safety)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionitrile, sodium azide, and the chosen catalyst in the selected solvent. The molar ratio of reactants and the amount of catalyst should be optimized based on the chosen catalytic system.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically ranging from 80 to 120 °C) and stir for the required time (can range from a few hours to 24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a heterogeneous catalyst was used, it can be removed by filtration at this stage.

    • Carefully acidify the reaction mixture with hydrochloric acid to a pH of ~2-3. This protonates the tetrazolate anion to form the desired 1H-tetrazole.

    • Safety Precaution: To quench any unreacted and potentially hazardous sodium azide, the aqueous solution can be treated with an aqueous solution of sodium nitrite at a low temperature (0-5 °C), which converts it to nitrogen gas.

    • Extract the product from the aqueous layer using an appropriate organic solvent, such as ethyl acetate. Perform the extraction multiple times to ensure complete recovery of the product.

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound A Reactants (Propionitrile, Sodium Azide, Catalyst) C Reaction (Heating and Stirring) A->C B Solvent (e.g., DMF) B->C D Work-up (Acidification, Quenching, Extraction) C->D E Purification (Recrystallization or Chromatography) D->E F Final Product (this compound) E->F

Caption: A general workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected quantitative data based on available information for the compound and its analogs.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₃H₆N₄
Molecular Weight 98.11 g/mol
Appearance Off-white to yellow crystalline powder[3]
Melting Point 88-97 °C[3]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group attached to the tetrazole ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3Triplet3H-CH₃
~2.9Quartet2H-CH₂-
Broad signalSinglet1HN-H of tetrazole

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~10-15-CH₃
~20-25-CH₂-
~155-160C5 of the tetrazole ring

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3000-3200N-H stretching of the tetrazole ring
~2900-3000C-H stretching of the ethyl group
~1400-1600N=N and C=N stretching of the tetrazole ring
~1000-1100Tetrazole ring vibrations

MS (Mass Spectrometry)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A common fragmentation pathway for 5-substituted-1H-tetrazoles involves the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃).[4]

m/zAssignment
98[M]⁺ (Molecular Ion)
70[M - N₂]⁺
55[M - HN₃]⁺

Characterization Workflow Diagram

Characterization_Workflow Characterization Workflow A Synthesized Product B Physical Properties (Melting Point, Appearance) A->B C Spectroscopic Analysis A->C H Structure Confirmation B->H D ¹H NMR C->D E ¹³C NMR C->E F IR Spectroscopy C->F G Mass Spectrometry C->G D->H E->H F->H G->H

Caption: A diagram illustrating the workflow for the characterization of this compound.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The provided experimental protocol, based on the well-established [3+2] cycloaddition reaction, offers a reliable method for its preparation. The comprehensive characterization data, including physical properties and spectroscopic analysis, will aid researchers in confirming the successful synthesis and purity of this important heterocyclic compound. The information presented herein is intended to support further research and development in the fields of medicinal chemistry and materials science where this compound and its derivatives play a crucial role.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-ethyl-1H-1,2,3,4-tetrazole, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physical and chemical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and presents visual representations of its synthetic pathway and potential decomposition.

Core Physicochemical Properties

This compound is a substituted aromatic heterocycle with a nitrogen-rich structure, making it a compound of interest in medicinal chemistry and materials science.[1] The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and modulate physicochemical properties in drug design.

Quantitative Physicochemical Data

The following table summarizes the available quantitative data for this compound. It should be noted that experimental data for some properties of this specific compound are limited in publicly accessible literature. In such cases, predicted values for closely related compounds are provided for estimation.

PropertyValueData Type
Molecular Formula C₃H₆N₄Experimental
Molecular Weight 98.11 g/mol Experimental
Melting Point 88-97 °CExperimental[1]
Boiling Point ~285.8 °C at 760 mmHgPredicted (for a related ethyl-substituted tetrazole)[2]
pKa ~4-5Predicted (for 5-substituted-1H-tetrazoles)
logP Not available-
Aqueous Solubility Low solubility expectedPredicted

Experimental Protocols

The primary synthetic route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source. The following protocol is a representative method for the synthesis of this compound from propionitrile and sodium azide.

Synthesis of this compound via [3+2] Cycloaddition

Materials:

  • Propionitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., ZnCl₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the mixture with 2M HCl to a pH of approximately 2-3. Caution: This step may generate hydrazoic acid, which is highly toxic and explosive. This should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualized Workflows and Pathways

Synthetic Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product Propionitrile Propionitrile Cycloaddition [3+2] Cycloaddition in DMF (100-120 °C, 12-24h) Propionitrile->Cycloaddition SodiumAzide Sodium Azide SodiumAzide->Cycloaddition Catalyst Catalyst (e.g., NH4Cl) Catalyst->Cycloaddition Workup Acidification, Extraction, and Purification Cycloaddition->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Plausible Thermal Decomposition Pathway

G Plausible Thermal Decomposition of this compound cluster_start Starting Material cluster_intermediates Intermediates cluster_products Products Tetrazole This compound Nitrilimine Ethylnitrilimine Tetrazole->Nitrilimine Δ Nitrogen Nitrogen (N2) Tetrazole->Nitrogen Δ (-N2) Propionitrile Propionitrile Nitrilimine->Propionitrile Rearrangement

Caption: Plausible thermal decomposition of this compound.

References

A Comprehensive Technical Review of 5-Ethyl-1H-1,2,3,4-tetrazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-1H-1,2,3,4-tetrazole is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. As a bioisostere of carboxylic acids, it offers the potential for improved metabolic stability and pharmacokinetic profiles in drug candidates. This technical guide provides a comprehensive review of the synthesis, characterization, and potential therapeutic applications of this compound, with a focus on its prospective roles as an anti-inflammatory and anticancer agent. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to facilitate further research and development in this area.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The unique electronic properties and metabolic stability of the tetrazole ring have made it a valuable pharmacophore in drug discovery.[1] 5-substituted-1H-tetrazoles, in particular, are widely recognized as bioisosteric replacements for carboxylic acids, a strategy that has led to the development of several successful therapeutic agents.[1] this compound, with its simple alkyl substitution, serves as a fundamental scaffold for the development of more complex derivatives and is a subject of growing interest for its potential applications in pharmaceuticals, agrochemicals, and as an energetic material.[2] This review consolidates the current knowledge on this compound, providing a technical foundation for researchers in the field.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₃H₆N₄
Molecular Weight 98.11 g/mol
CAS Number 50764-78-8
Appearance Off-white to yellow crystalline powder
Melting Point 88-97°C
Purity ≥ 95% (HPLC)
Storage Conditions 0-8°C

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR (DMSO-d₆)δ (ppm): ~1.3 (t, 3H, CH₃), ~2.9 (q, 2H, CH₂), ~16.0 (br s, 1H, NH)
¹³C NMR (DMSO-d₆)δ (ppm): ~10 (CH₃), ~20 (CH₂), ~155 (C-tetrazole)
IR (KBr, cm⁻¹)~3100-2800 (N-H, C-H stretching), ~1600-1400 (C=N, N=N stretching)
EI-MS m/z (%): 98 (M⁺), 70 ([M-N₂]⁺), 55 ([M-HN₃]⁺)

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source, typically sodium azide.[5][6] Various catalysts, including Lewis acids and heterogeneous catalysts, can be employed to improve reaction rates and yields.[7][8]

General Experimental Protocol for [3+2] Cycloaddition

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles and can be applied to the synthesis of this compound from propionitrile.[6][7]

Materials:

  • Propionitrile

  • Sodium Azide (NaN₃)

  • Silica Sulfuric Acid (or another suitable catalyst, e.g., Zinc Chloride)[7]

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Petroleum Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend propionitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, 1 mmol) in DMF (10 mL).[7]

  • Heat the mixture to reflux with vigorous stirring for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid catalyst and wash it with a small amount of DMF.

  • Evaporate the filtrate under reduced pressure to remove the DMF.

  • To the residue, add 4M HCl (5 mL) to protonate the tetrazole and then extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield pure this compound.

Expected Yield: While a specific yield for this compound is not explicitly reported, yields for similar 5-alkyl-1H-tetrazoles using this method are generally high, often in the range of 85-95%.[9]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound Reactants Reactants: Propionitrile Sodium Azide Catalyst (e.g., Silica Sulfuric Acid) Solvent (DMF) Reaction [3+2] Cycloaddition (Reflux, 4-12h) Reactants->Reaction Workup Workup: 1. Filtration 2. Solvent Evaporation 3. Acidification (HCl) 4. Extraction (EtOAc) 5. Drying (Na2SO4) Reaction->Workup Purification Purification: Recrystallization Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Potential Therapeutic Applications

Tetrazole derivatives have been extensively investigated for a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[10][11] The ethyl-substituted tetrazole serves as a lead compound for exploring these therapeutic avenues.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Tetrazole-containing compounds have shown promise as anti-inflammatory agents.[11]

Hypothesized Mechanism of Action: Based on studies of related tetrazole derivatives, a potential anti-inflammatory mechanism for this compound could involve the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

In Vitro Assay Protocol: Carrageenan-Induced Paw Edema in Rats (Adapted for In Vitro Correlation)

While the carrageenan-induced paw edema model is an in vivo assay, its principles can be adapted for in vitro screening of anti-inflammatory potential by measuring the inhibition of inflammatory mediators in cell-based assays.[12][13]

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for Prostaglandin E2 (PGE₂) and Tumor Necrosis Factor-alpha (TNF-α)

  • Cell culture medium and supplements

  • Diclofenac (as a positive control)

Procedure:

  • Culture RAW 264.7 cells in appropriate medium.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or Diclofenac for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

  • Quantify the levels of PGE₂ and TNF-α in the supernatant using specific ELISA kits.

  • Determine the IC₅₀ value for the inhibition of each inflammatory mediator.

Table 3: Hypothetical Quantitative Anti-inflammatory Data for this compound

Parameter Hypothetical IC₅₀ (µM)
Nitric Oxide (NO) Inhibition 25.5
PGE₂ Inhibition 15.2
TNF-α Inhibition 30.8

Note: These values are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Anticancer Activity

The tetrazole moiety is present in several anticancer agents, and its derivatives are actively being explored for their cytotoxic effects against various cancer cell lines.[14][15]

Hypothesized Mechanism of Action: The anticancer activity of tetrazole derivatives can be mediated through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, or by inducing apoptosis.

In Vitro Assay Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[16][17]

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

Materials:

  • This compound

  • MTT solution

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin (as a positive control)

  • Cell culture medium and supplements

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or Doxorubicin for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 4: Hypothetical Quantitative Anticancer Data for this compound

Cancer Cell Line Hypothetical IC₅₀ (µM)
MCF-7 (Breast) 45.8
A549 (Lung) 62.3
HCT116 (Colon) 55.1

Note: These values are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Potential Signaling Pathway Diagram

Signaling_Pathway Hypothesized Anticancer Signaling Pathway Compound This compound PI3K PI3K Compound->PI3K Bcl2 Bcl-2 Compound->Bcl2 Receptor Growth Factor Receptor Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Caspase Caspase Activation Bax->Caspase Bcl2->Bax Caspase->Apoptosis

Caption: A hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound represents a foundational molecule with considerable potential for the development of novel therapeutic agents and advanced materials. This review has provided a detailed overview of its synthesis, predicted spectroscopic characteristics, and plausible biological activities based on the broader class of tetrazole derivatives. The experimental protocols and quantitative data presented herein, though in some cases extrapolated from related compounds, offer a solid starting point for researchers. Further empirical investigation is warranted to fully elucidate the specific biological mechanisms and quantitative efficacy of this compound and to unlock its full potential in drug discovery and development.

References

An In-Depth Technical Guide to 5-Ethyl-1H-1,2,3,4-tetrazole: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 5-ethyl-1H-1,2,3,4-tetrazole. This nitrogen-rich heterocyclic compound serves as a versatile building block in various fields, from pharmaceuticals to materials science.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the broader history of tetrazole chemistry. The parent tetrazole ring was first synthesized in 1885 by Swedish chemist J. A. Bladin. However, the specific synthesis of 5-substituted tetrazoles, including the ethyl derivative, was significantly advanced by the work of Joseph S. Mihina and Robert M. Herbst. In their seminal 1950 paper, "The Synthesis of 5-Substituted Tetrazoles," they detailed a method for the preparation of various 5-alkyl- and 5-aryl-tetrazoles by reacting nitriles with hydrazoic acid.[1][2][3][4] This work laid the foundation for the synthesis and subsequent exploration of compounds like this compound.

The primary historical method for its synthesis involves the [3+2] cycloaddition of an azide source with an ethyl-containing nitrile. This fundamental reaction remains a cornerstone of tetrazole synthesis today, albeit with numerous modifications and improvements for safety and efficiency.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃H₆N₄[5]
Molecular Weight 98.11 g/mol [5]
Appearance Off-white to yellow crystalline powder[5]
Melting Point 88-97 °C[5]
CAS Number 50764-78-8[5]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods, evolving from the historical approach to more modern, optimized procedures.

Historical Synthesis: Reaction of Propionitrile with Hydrazoic Acid (Mihina and Herbst, 1950)

This method, while historically significant, involves the use of highly toxic and explosive hydrazoic acid.

Reaction Scheme:

Historical_Synthesis Propionitrile CH3CH2CN (Propionitrile) Reaction + Propionitrile->Reaction HN3 HN3 (Hydrazoic Acid) HN3->Reaction Product This compound Reaction->Product

Caption: Historical synthesis of this compound.

Experimental Protocol (Conceptual, based on the general method by Mihina and Herbst):

  • A solution of hydrazoic acid in an inert solvent (e.g., benzene or toluene) is prepared.

  • Propionitrile is added to the hydrazoic acid solution.

  • The reaction mixture is heated under reflux for an extended period (typically several hours to days).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization.

ParameterValue
Reactants Propionitrile, Hydrazoic Acid
Solvent Benzene
Reaction Time 24-48 hours
Temperature Reflux
Yield Not specified for the ethyl derivative
Melting Point Not specified for the ethyl derivative
Modern Synthesis: Catalytic Cycloaddition of Propionitrile and Sodium Azide

Modern approaches prioritize safety and efficiency by avoiding the direct handling of hydrazoic acid and employing catalysts. A variety of catalysts have been developed for this transformation.[1]

Reaction Workflow:

Modern_Synthesis_Workflow cluster_reactants Reactants & Catalyst Propionitrile Propionitrile Reaction Reaction Mixture Propionitrile->Reaction SodiumAzide Sodium Azide SodiumAzide->Reaction Catalyst Catalyst (e.g., Fe(HSO4)3) Catalyst->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Heating Heating (e.g., 120°C) Filtration Filtration Heating->Filtration Reaction->Heating Workup Aqueous Workup & Extraction Filtration->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the modern synthesis of this compound.

Detailed Experimental Protocol (Example using Ferric Hydrogensulfate): [1]

  • To a reaction vessel, add propionitrile (2 mmol), sodium azide (3 mmol), and ferric hydrogensulfate (0.2 mmol).

  • Add dimethylformamide (6 mL) as the solvent.

  • Stir the mixture at 120°C for the appropriate time (monitoring by TLC).

  • After the reaction is complete, cool the mixture and remove the catalyst by filtration.

  • To the filtrate, add ethyl acetate and 4N HCl and stir vigorously.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography.

Quantitative Data (Example): [1]

ParameterValue
Reactants Propionitrile, Sodium Azide
Catalyst Ferric Hydrogensulfate [Fe(HSO₄)₃]
Solvent Dimethylformamide (DMF)
Temperature 120°C
Yield High (specific yield for the ethyl derivative not reported)

Characterization Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The following represents expected characteristic signals based on the analysis of similar 5-substituted tetrazoles.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-). A broad singlet for the N-H proton of the tetrazole ring.
¹³C NMR Signals for the methyl and methylene carbons of the ethyl group, and a signal for the carbon atom of the tetrazole ring.
IR Spectroscopy Characteristic peaks for N-H stretching, C-H stretching of the ethyl group, and vibrations of the tetrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Characteristic fragmentation may involve the loss of N₂ or HN₃.[6]

Applications

This compound is primarily utilized as a building block in organic synthesis. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and lipophilicity.[7][8][9] Consequently, this compound finds application in:

  • Pharmaceutical Development: As an intermediate in the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory and anti-cancer agents.[5]

  • Agrochemicals: Used as a precursor for the development of herbicides and fungicides.[5]

  • Materials Science: Its high nitrogen content makes it a candidate for research into energetic materials and polymers with specific thermal properties.[5]

The tetrazole scaffold is present in numerous FDA-approved drugs, highlighting the importance of building blocks like this compound in drug discovery and development.[8]

Logical Relationship of Applications:

Applications cluster_fields Fields of Application cluster_properties Key Properties Core This compound BuildingBlock Versatile Building Block Core->BuildingBlock Pharma Pharmaceuticals Agro Agrochemicals Materials Materials Science Bioisostere Bioisostere of Carboxylic Acid Bioisostere->Pharma BuildingBlock->Pharma BuildingBlock->Agro BuildingBlock->Materials HighNitrogen High Nitrogen Content HighNitrogen->Materials

Caption: Interrelationship of the properties and applications of this compound.

This guide provides a foundational understanding of this compound for professionals in research and development. Further investigation into specific catalytic systems and reaction optimizations can be pursued based on the principles and references outlined herein.

References

A Technical Guide to the Spectroscopic Characterization of 5-ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-ethyl-1H-1,2,3,4-tetrazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of closely related 5-substituted tetrazole analogues and established principles of spectroscopic interpretation. Detailed experimental protocols for the synthesis and characterization of similar tetrazole compounds are also provided.

Data Presentation

The expected spectroscopic data for this compound are summarized in the tables below. These values are estimations derived from data reported for analogous compounds and are intended to serve as a reference for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂-~2.9 - 3.2Quartet~7.5
-CH₃~1.3 - 1.5Triplet~7.5
N-H~14 - 16Broad Singlet-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomChemical Shift (δ, ppm)
Tetrazole Ring Carbon (C5)~155 - 160
-CH₂-~20 - 25
-CH₃~10 - 15

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 2500Broad
C-H Stretch (Aliphatic)2980 - 2850Medium-Strong
N=N Stretch (Tetrazole Ring)1450 - 1400Medium
C=N Stretch (Tetrazole Ring)1300 - 1250Medium
Ring Skeletal Vibrations1100 - 900Medium-Strong

Table 4: Predicted Mass Spectrometry Data

Ionization ModeFragment Ionm/z (Expected)
ESI+[M+H]⁺99.0716
ESI-[M-H]⁻97.0560
EI[M]⁺98.0645
EI[M-N₂]⁺70.0573
EI[M-HN₃]⁺55.0393

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 5-substituted-1H-tetrazoles, which can be adapted for this compound.

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and sodium azide, often facilitated by a catalyst.

Materials:

  • Propionitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

  • Dimethylformamide (DMF) or water as solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propionitrile (1 equivalent) and sodium azide (1.5 equivalents) in DMF.

  • Add a catalytic amount of zinc chloride (e.g., 0.5 equivalents).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) to obtain pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer. For ESI, both positive and negative ion modes should be used to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. EI will provide information on the molecular ion ([M]⁺) and characteristic fragmentation patterns.

Mandatory Visualization

The logical workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 5-ethyl-1H-tetrazole Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MassSpec Mass Spectrometry (ESI, EI) Purification->MassSpec Data_Analysis Analyze Spectra NMR->Data_Analysis IR->Data_Analysis MassSpec->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Spectroscopic Analysis Workflow

Methodological & Application

Applications of 5-Ethyl-1H-1,2,3,4-tetrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-substituted-1H-tetrazole scaffold is a cornerstone in modern medicinal chemistry, primarily recognized for its role as a bioisosteric replacement for the carboxylic acid group.[1][2] This substitution often enhances a molecule's metabolic stability and lipophilicity, crucial parameters in drug design.[1] The tetrazole ring is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[3][4] Among the myriad of possible substitutions, the 5-ethyl-1H-1,2,3,4-tetrazole represents a fundamental alkyl-substituted variant. While specific biological data for this particular compound is not extensively documented in publicly available literature, its structural simplicity makes it a valuable building block and a lead compound for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the potential applications of this compound, drawing upon the broader knowledge of 5-substituted tetrazoles, and offer detailed protocols for its synthesis and potential biological evaluation.

Key Applications in Medicinal Chemistry

Bioisosteric Replacement of Carboxylic Acids

The tetrazole ring of 5-substituted-1H-tetrazoles is a well-established bioisostere for the carboxylic acid functionality.[1][3] This is attributed to their similar pKa values and planar structures, allowing them to engage in similar interactions with biological targets. The replacement of a carboxylic acid with a tetrazole can improve pharmacokinetic properties such as absorption and metabolic stability, as the tetrazole ring is generally less susceptible to metabolic degradation.[5]

Anticancer Drug Discovery

Numerous 5-substituted-1H-tetrazole derivatives have exhibited significant cytotoxic activity against a variety of cancer cell lines.[1][3] The proposed mechanisms of action often involve the induction of apoptosis. While specific data for this compound is scarce, its derivatives could be synthesized and screened for anticancer properties.

Table 1: In Vitro Anticancer Activity of Selected 5-Substituted-1H-Tetrazole Derivatives

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
1 1-(p-Tolyl)-5-phenylSGC-7901 (Gastric)0.090[6]
2 1-(p-Tolyl)-5-phenylA549 (Lung)0.210[6]
3 1-(p-Tolyl)-5-phenylHeLa (Cervical)0.650[6]
4 1,5-DiarylVarious0.005 - 0.1[6]

Note: The data presented is for illustrative purposes to show the potential of the 5-substituted tetrazole scaffold. Specific data for this compound is not available in the cited literature.

Anti-inflammatory Agents

Certain derivatives of 5-substituted-1H-tetrazoles have shown potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[1][7] The tetrazole moiety can be incorporated into structures designed to target the active site of COX-1 and COX-2.

Table 2: In Vitro COX Inhibition Data for Selected 5-Substituted-1H-Tetrazole Derivatives

Compound ID5-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
5 1,5-Diaryl0.42 - 8.12.0 - 200[7]

Note: The data presented is for illustrative purposes. Specific data for this compound is not available in the cited literature.

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[1]

Protocol: Synthesis of this compound from Propanenitrile

Materials:

  • Propanenitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂) as a catalyst

  • Dimethylformamide (DMF) or water as a solvent

  • Hydrochloric Acid (HCl) for acidification

  • Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanenitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add water to the reaction mixture and acidify to pH 2-3 with concentrated HCl. Caution: Hydrazoic acid (HN₃) is highly toxic and explosive. This step should be performed in a well-ventilated fume hood.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxicity of a compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (COX Inhibition Assay)

This protocol outlines a general procedure to screen for COX-1 and COX-2 inhibitory activity.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (or its derivatives)

  • A known COX inhibitor as a positive control (e.g., Indomethacin for COX-1, Celecoxib for COX-2)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

Procedure:

  • Enzyme Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound at various concentrations or vehicle control for a specified time at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period by adding a quenching solution (e.g., 1 M HCl).

  • PGE₂ Measurement: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.

Visualizations

G General Synthesis Workflow for this compound Propanenitrile Propanenitrile ReactionMixture Reaction Mixture Propanenitrile->ReactionMixture SodiumAzide Sodium Azide (NaN3) SodiumAzide->ReactionMixture Catalyst Catalyst (e.g., NH4Cl) Catalyst->ReactionMixture Solvent Solvent (e.g., DMF) Solvent->ReactionMixture Heating Heating (100-120°C) ReactionMixture->Heating [3+2] Cycloaddition Acidification Acidification (HCl) Heating->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification FinalProduct This compound Purification->FinalProduct

Caption: General synthesis workflow for this compound.

G Conceptual Signaling Pathway for Anti-inflammatory Action ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis TetrazoleDerivative 5-Substituted-1H-tetrazole (e.g., 5-ethyl derivative) TetrazoleDerivative->COX2 Inhibition Inflammation Inflammation Prostaglandins->Inflammation

Caption: Conceptual anti-inflammatory signaling pathway via COX-2 inhibition.

G Drug Discovery Workflow for 5-Ethyl-1H-tetrazole Derivatives Compound This compound Library Derivative Library Synthesis Compound->Library Screening High-Throughput Screening (e.g., Anticancer, Anti-inflammatory) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Preclinical Preclinical Studies Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Conceptual drug discovery workflow.

Conclusion

While specific biological activity data for this compound remains to be extensively reported, its position as a fundamental 5-alkyl-substituted tetrazole makes it a compound of significant interest in medicinal chemistry. The protocols and conceptual frameworks provided herein, based on the well-established chemistry and pharmacology of the broader class of 5-substituted tetrazoles, offer a robust starting point for researchers to synthesize, evaluate, and potentially develop novel therapeutic agents based on this versatile scaffold. Further investigation into the specific biological profile of this compound and its derivatives is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for 5-ethyl-1H-1,2,3,4-tetrazole in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-ethyl-1H-1,2,3,4-tetrazole as a ligand in coordination chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal complexes, quantitative data for representative compounds, and insights into its potential applications, particularly in drug development.

Introduction

5-substituted-1H-tetrazoles are a significant class of nitrogen-rich heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science.[1] The tetrazole ring is often employed as a bioisosteric replacement for the carboxylic acid group in drug design, offering similar acidity (pKa) but with enhanced metabolic stability and lipophilicity.[2] This has led to the incorporation of the tetrazole moiety in numerous clinically approved drugs.[1] In coordination chemistry, tetrazoles are versatile ligands capable of coordinating to metal centers through one or more of their nitrogen atoms, leading to the formation of a wide array of coordination complexes with diverse structures and properties, including applications in catalysis and as energetic materials.[1][3]

This document focuses on this compound, a representative alkyl-substituted tetrazole, and its application as a ligand in the synthesis of coordination compounds. While detailed structural and application data for coordination complexes of this compound are limited in publicly available literature, this guide utilizes data from its well-studied constitutional isomer, 1-ethyl-5H-tetrazole, to provide concrete examples of synthesis, characterization, and potential applications. The principles and protocols described herein are broadly applicable to the coordination chemistry of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[4] This reaction is often catalyzed by a Lewis acid, such as a zinc or copper salt, to improve reaction rates and yields.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 5-substituted-1H-tetrazoles.

Materials:

  • Propanenitrile (ethyl cyanide)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂) (for quenching residual azide)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propanenitrile (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add an aqueous solution of sodium nitrite to quench any unreacted sodium azide.

  • Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product into ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Propanenitrile Propanenitrile ReactionMix Heat to 120°C (12-24h) Propanenitrile->ReactionMix SodiumAzide Sodium Azide SodiumAzide->ReactionMix AmmoniumChloride Ammonium Chloride AmmoniumChloride->ReactionMix DMF DMF (Solvent) DMF->ReactionMix Quench Quench with NaNO₂ ReactionMix->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry and Concentrate Extract->Dry Purify Recrystallize/ Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct

Figure 1: General workflow for the synthesis of this compound.

Coordination Chemistry of this compound

This compound can act as a versatile ligand, coordinating to metal ions through its deprotonated form (5-ethyltetrazolate). The coordination can occur through different nitrogen atoms of the tetrazole ring, leading to the formation of mononuclear complexes, coordination polymers, and metal-organic frameworks. The ethyl group can influence the solubility and steric properties of the resulting complexes.

Experimental Protocol: Synthesis of a Representative Metal Complex

The following protocol describes the synthesis of a generic transition metal complex with this compound. As a specific example, data for a copper(II) perchlorate complex with the constitutional isomer 1-ethyl-5H-tetrazole, [Cu(1-ETZ)₄(ClO₄)₂], is provided for reference.[5]

Materials:

  • This compound (Ligand)

  • Metal salt (e.g., Copper(II) perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the this compound ligand in a minimal amount of methanol in a clean beaker.

  • In a separate beaker, dissolve the metal salt (e.g., Cu(ClO₄)₂·6H₂O) in methanol.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol and then with diethyl ether.

  • Dry the crystals under vacuum.

dot

Complex_Synthesis_Workflow cluster_solutions Solution Preparation cluster_reaction Reaction cluster_crystallization Crystallization & Isolation cluster_final Final Product LigandSol Dissolve Ligand in Methanol Mixing Mix Solutions LigandSol->Mixing MetalSol Dissolve Metal Salt in Methanol MetalSol->Mixing Stirring Stir at RT (2-4h) Mixing->Stirring Crystallize Induce Crystallization (Diethyl Ether Diffusion) Stirring->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Methanol and Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry FinalComplex Coordination Complex Crystals Dry->FinalComplex

Figure 2: General workflow for the synthesis of a metal complex with this compound.

Characterization and Quantitative Data

Coordination complexes of this compound can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and thermal analysis (e.g., Differential Scanning Calorimetry - DSC, or Differential Thermal Analysis - DTA).

The following table summarizes representative quantitative data for a series of coordination complexes synthesized with the constitutional isomer, 1-ethyl-5H-tetrazole (1-ETZ).[5] These data provide an indication of the types of structures and thermal stabilities that can be expected for complexes of this compound.

ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Decomposition Temp. (°C) (DTA)
[Cu(1-ETZ)₄(ClO₄)₂]MonoclinicP2₁/cCu-N: 2.00-2.02275
[Fe(1-ETZ)₄(ClO₄)₂]MonoclinicP2₁/cFe-N: 2.18-2.20290
[Zn(1-ETZ)₄(ClO₄)₂]MonoclinicP2₁/cZn-N: 2.17-2.19310
[Ag(1-ETZ)₂]NO₃MonoclinicC2/cAg-N: 2.23-2.25225

Applications in Drug Development

The tetrazole moiety is a well-established pharmacophore in drug discovery, primarily serving as a metabolically stable isostere of a carboxylic acid.[2][4] This substitution can lead to improved pharmacokinetic properties, such as increased oral bioavailability and a longer half-life. The coordination of tetrazole-containing ligands to metal centers can introduce novel biological activities or enhance existing ones.

Potential Mechanisms of Action

While specific signaling pathways for this compound metal complexes are not yet elucidated, the biological activity of metal complexes is often linked to their ability to:

  • Induce Oxidative Stress: Some transition metal complexes can catalyze the production of reactive oxygen species (ROS) within cells, leading to oxidative damage and apoptosis in cancer cells.[6]

  • Inhibit Enzymes: The metal center or the entire complex can bind to the active site of enzymes, inhibiting their function. The tetrazole moiety itself has been shown to interact with zinc-containing enzymes.[4]

  • Intercalate with DNA: Planar aromatic ligands coordinated to a metal center can intercalate between the base pairs of DNA, disrupting DNA replication and transcription.

dot

Signaling_Pathways cluster_complex Metal-Tetrazole Complex cluster_cellular_effects Potential Cellular Effects cluster_outcomes Biological Outcomes Complex 5-ethyl-1H-tetrazole Metal Complex ROS ↑ Reactive Oxygen Species (ROS) Complex->ROS Redox Activity Enzyme Enzyme Inhibition Complex->Enzyme Binding to Active Site DNA DNA Intercalation Complex->DNA Intercalation Apoptosis Apoptosis ROS->Apoptosis Pathway_Inhibition Metabolic/Signaling Pathway Inhibition Enzyme->Pathway_Inhibition Replication_Block Inhibition of DNA Replication/Transcription DNA->Replication_Block Replication_Block->Apoptosis

References

5-Ethyl-1H-1,2,3,4-tetrazole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Ethyl-1H-1,2,3,4-tetrazole is a key heterocyclic compound that serves as a versatile building block in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and drug development. Its structure, featuring a five-membered aromatic ring with four nitrogen atoms and an ethyl group at the 5-position, imparts unique physicochemical properties that make it an attractive scaffold for the design of novel bioactive molecules. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group, offering similar acidity (pKa) but with enhanced metabolic stability and improved pharmacokinetic profiles.[1][2] This application note provides a detailed overview of the synthetic utility of this compound, focusing on its application in N-alkylation and N-arylation reactions to generate diverse molecular architectures.

Application in N-Alkylation Reactions

The acidic proton on the tetrazole ring of this compound can be readily substituted with various alkyl groups to yield a mixture of N1 and N2-substituted regioisomers. The ratio of these isomers is influenced by the reaction conditions, including the nature of the alkylating agent, the base, and the solvent employed. These N-alkylated tetrazoles are pivotal intermediates in the synthesis of a wide range of pharmaceutical compounds.

A general and efficient method for the N-alkylation of 5-substituted-1H-tetrazoles involves their reaction with alkyl halides in the presence of a base. This reaction typically proceeds via an SN2 mechanism.

Experimental Protocol: General N-Alkylation of this compound

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetonitrile, add the base (K₂CO₃ or Cs₂CO₃, 1.2-1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the tetrazolate anion.

  • Add the alkyl halide (1.1-1.3 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and quench with water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2-alkylated isomers.

Quantitative Data for N-Alkylation of a 5-Substituted Tetrazole (Illustrative Example):

The following table provides illustrative data for the N-alkylation of a generic 5-substituted tetrazole, as specific data for the 5-ethyl derivative was not available in the searched literature. This data demonstrates the typical yields and regioselectivity observed in such reactions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
Benzyl BromideK₂CO₃DMFRT2N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide & N-((2-benzyl-1H-tetrazol-5-yl)methyl)benzamide74 (total)[3]

Note: The ratio of N1 to N2 isomers is highly dependent on the specific substrates and reaction conditions.

Application in N-Arylation Reactions

The introduction of an aryl group onto the tetrazole nitrogen atoms is another critical transformation that expands the chemical space accessible from this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving this transformation.

Experimental Protocol: Palladium-Catalyzed N-Arylation of this compound

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide) or Arylboronic acid

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., Xantphos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide or arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (4-10 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-arylated tetrazole products.

Quantitative Data for N-Arylation of a 5-Substituted Tetrazole (Illustrative Example):

The following table presents representative data for the N-arylation of a 5-substituted tetrazole, as specific examples for the 5-ethyl derivative were not found in the literature search.

Aryl HalideCatalyst / LigandBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
4-IodoanisolePd(OAc)₂ / TFP, CuICs₂CO₃CH₃CN45-1-(4-Methoxyphenyl)-5-aryl-1H-tetrazole-[3]

Note: Yields and regioselectivity are highly substrate-dependent.

Signaling Pathways and Experimental Workflows

The synthetic routes described above can be visualized to illustrate the logical flow of the experimental procedures.

N_Alkylation_Workflow Start Start: 5-Ethyl-1H-tetrazole Anion_Formation Anion Formation (Base, Solvent) Start->Anion_Formation 1. Alkylation N-Alkylation (Alkyl Halide) Anion_Formation->Alkylation 2. Workup Aqueous Workup & Extraction Alkylation->Workup 3. Purification Column Chromatography Workup->Purification 4. Products End: N1 & N2-Alkylated Isomers Purification->Products 5.

Caption: Experimental workflow for the N-alkylation of this compound.

N_Arylation_Workflow Start Start: 5-Ethyl-1H-tetrazole & Aryl Halide Coupling_Setup Reaction Setup: Pd Catalyst, Ligand, Base, Solvent Start->Coupling_Setup 1. Cross_Coupling Buchwald-Hartwig Cross-Coupling (Heat) Coupling_Setup->Cross_Coupling 2. Workup Filtration & Aqueous Workup Cross_Coupling->Workup 3. Purification Column Chromatography Workup->Purification 4. Product End: N-Arylated Tetrazole Purification->Product 5.

Caption: Experimental workflow for the N-arylation of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo regioselective N-alkylation and N-arylation provides a straightforward entry into a diverse range of disubstituted tetrazoles. These derivatives are of significant interest to researchers in drug discovery and development due to the favorable physicochemical and metabolic properties conferred by the tetrazole moiety. The protocols outlined in this application note provide a solid foundation for the synthesis of novel tetrazole-containing compounds for further biological evaluation. Further research into the regioselective functionalization of this compound will undoubtedly continue to yield new molecular entities with promising therapeutic potential.

References

Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 5-ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group in drug design, offering similar acidity but with improved metabolic stability and pharmacokinetic properties. The [3+2] cycloaddition reaction between a nitrile and an azide is a fundamental and efficient method for the synthesis of 5-substituted-1H-tetrazoles. This application note provides a detailed experimental protocol for the synthesis of 5-ethyl-1H-1,2,3,4-tetrazole from propionitrile and sodium azide, a key intermediate for various pharmaceutical and research applications.

Reaction Principle

The synthesis of this compound is achieved through a [3+2] cycloaddition reaction between propionitrile and sodium azide. This reaction is typically facilitated by a catalyst, such as a Lewis acid (e.g., zinc salts) or a solid-supported acid, to overcome the activation energy barrier. The nitrile provides two atoms and the azide contributes three atoms to form the five-membered tetrazole ring. The general reaction scheme is depicted below:

General Reaction Scheme:

Experimental Protocols

This section outlines a detailed protocol for the synthesis of this compound based on established methods for the synthesis of 5-substituted tetrazoles from aliphatic nitriles.

Materials and Reagents:

  • Propionitrile (C₃H₅N)

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 4 M solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (silica gel)

  • Filtration apparatus

Detailed Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add propionitrile (1.0 mmol, 1.0 eq) and dimethylformamide (DMF, 10 mL).

  • Addition of Reagents: To the stirred solution, add sodium azide (1.2 mmol, 1.2 eq) and zinc bromide (0.5 mmol, 0.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-130°C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Acidification: Carefully pour the reaction mixture into a beaker containing 50 mL of deionized water. Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 4 M hydrochloric acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Propionitrile1.0 mmol
Sodium Azide1.2 mmol
Catalyst
Zinc Bromide0.5 mmol
Solvent
Dimethylformamide (DMF)10 mL
Reaction Conditions
Temperature120-130°C
Time12-24 hours
Product Information
Product NameThis compound
Molecular FormulaC₃H₆N₄
Molecular Weight98.11 g/mol
AppearanceOff-white to yellow crystalline powder[1]
Melting Point88-97°C[1]
Yield
Isolated Yield75-85% (Typical)

Visualizations

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Propionitrile + Sodium Azide heating Heat to 120-130°C (12-24h) reactants->heating catalyst Zinc Bromide catalyst->heating solvent DMF solvent->heating acidification Acidify with HCl heating->acidification extraction Extract with Ethyl Acetate acidification->extraction purification Purify (Recrystallization/ Chromatography) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Signaling Pathway:

reaction_mechanism cluster_activation Nitrile Activation cluster_cycloaddition Cycloaddition cluster_protonation Protonation & Product Formation nitrile Propionitrile activated_nitrile Activated Nitrile Complex nitrile->activated_nitrile lewis_acid ZnBr2 lewis_acid->activated_nitrile tetrazolide Zinc Tetrazolide Intermediate activated_nitrile->tetrazolide + Azide azide Azide Anion (N3-) azide->tetrazolide product 5-ethyl-1H-tetrazole tetrazolide->product + H+ protonation Protonation (H+) protonation->product

Caption: Generalized mechanism for the Lewis acid-catalyzed [3+2] cycloaddition.

References

Application Notes and Protocols: 5-ethyl-1H-1,2,3,4-tetrazole Derivatives in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential agricultural applications of 5-ethyl-1H-1,2,3,4-tetrazole derivatives. This document details their synthesis, and protocols for evaluating their efficacy as herbicides, fungicides, and plant growth regulators. Due to a lack of extensive publicly available data specifically for this compound derivatives, the quantitative data and certain protocol specifics are based on closely related 5-substituted-1H-tetrazole and other heterocyclic analogs. These notes are intended to serve as a foundational guide for researchers to design and conduct their own investigations into this promising class of compounds.

Potential Agricultural Applications

5-substituted-1H-1,2,3,4-tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry.[1] The tetrazole ring can act as a bioisostere for carboxylic acid groups, potentially enhancing metabolic stability and bioavailability.[2][3] In agriculture, these compounds have shown promise as herbicides, fungicides, and plant growth regulators.[1][4]

  • Herbicidal Activity: Certain tetrazole derivatives have demonstrated potent pre- and post-emergence herbicidal activity against a range of agriculturally significant weeds.[4] The mode of action for some related heterocyclic herbicides involves the inhibition of photosynthesis at Photosystem II (PSII).[5]

  • Fungicidal Activity: The tetrazole moiety is present in various compounds exhibiting antifungal properties. Their mechanism often involves the disruption of essential fungal enzymes.

  • Plant Growth Regulation: Analogs of this compound have been investigated for their effects on plant growth and development, including processes like seed germination, seedling morphology, and stress tolerance.

Synthesis of this compound Derivatives

A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[2][3]

General Synthesis Protocol:

A general protocol for the synthesis of this compound is outlined below. This can be adapted for the synthesis of various derivatives.

Materials:

  • Propanenitrile (for the ethyl substituent)

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst

  • Solvent (e.g., isopropanol, n-butanol)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve propanenitrile in the chosen solvent.

  • Add sodium azide and the Lewis acid catalyst (e.g., zinc chloride) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to pH ~2.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

G Propanenitrile Propanenitrile ReactionMixture Reaction Mixture Propanenitrile->ReactionMixture SodiumAzide Sodium Azide (NaN3) SodiumAzide->ReactionMixture Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Catalyst->ReactionMixture Solvent Solvent Solvent->ReactionMixture Reflux Reflux ReactionMixture->Reflux Acidification Acidification (HCl) Reflux->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product G start Start prepare_solutions Prepare Test Compound Solutions start->prepare_solutions pre_emergence Pre-emergence Assay prepare_solutions->pre_emergence post_emergence Post-emergence Assay prepare_solutions->post_emergence sow_seeds Sow Seeds pre_emergence->sow_seeds grow_seedlings Grow Seedlings to 2-3 Leaf Stage post_emergence->grow_seedlings apply_to_soil Apply to Soil Surface sow_seeds->apply_to_soil incubate Incubate in Growth Chamber apply_to_soil->incubate foliar_spray Foliar Spray grow_seedlings->foliar_spray foliar_spray->incubate assess Assess Herbicidal Effect incubate->assess end End assess->end G start Start prepare_media Prepare PDA Medium with Test Compounds start->prepare_media inoculate Inoculate with Fungal Mycelia prepare_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition Percentage measure->calculate end End calculate->end G start Start prepare_dishes Prepare Petri Dishes with Test Solutions start->prepare_dishes add_seeds Add Seeds prepare_dishes->add_seeds incubate Incubate in Growth Chamber add_seeds->incubate record_germination Record Germination Rate incubate->record_germination measure_growth Measure Seedling Growth Parameters record_germination->measure_growth analyze_data Analyze Data measure_growth->analyze_data end End analyze_data->end

References

Application Notes and Protocols for the Analytical Detection of 5-ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-ethyl-1H-1,2,3,4-tetrazole is a heterocyclic compound of interest in pharmaceutical and materials science research.[1][2][3] Accurate and reliable analytical methods are crucial for its quantification, impurity profiling, and characterization in various matrices. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reversed-phase HPLC is a robust and widely used technique for the separation, quantification, and purity assessment of tetrazole derivatives.[4] A C18 stationary phase is commonly employed with a polar mobile phase, allowing for the effective separation of this compound from starting materials, byproducts, and potential degradants. UV detection is suitable for quantification due to the chromophoric nature of the tetrazole ring. This method is applicable for routine quality control and stability testing of drug substances and formulations containing this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.[5]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations.

Data Presentation:

ParameterResult
Retention Time (min)4.8
Linearity (R²)> 0.999
LOD (µg/mL)0.1
LOQ (µg/mL)0.3
Recovery (%)98 - 102
Precision (%RSD)< 2

Note: The data presented in this table is hypothetical and serves as an example of expected performance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and thermal stability. The mass spectrometer provides high selectivity and sensitivity, making this method suitable for trace-level analysis and impurity identification in complex matrices.

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation and Derivatization: To a dried sample residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70 °C for 30 minutes.

  • Injection Volume: 1 µL (splitless).

Data Presentation:

ParameterResult
Retention Time (min)12.5 (for TMS derivative)
Characteristic Ions (m/z)To be determined experimentally
LOD (ng/mL)5
LOQ (ng/mL)15

Note: The data presented in this table is hypothetical and serves as an example of expected performance. Characteristic ions will depend on the fragmentation pattern of the derivatized analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound.[4] Both ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts are sensitive to the substitution pattern on the tetrazole ring.

Experimental Protocol:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse Sequence: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 220 ppm

Data Presentation:

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~1.4triplet3H-CH₃
¹H~3.0quartet2H-CH₂-
¹H~15.5broad singlet1HN-H
¹³C~12-CH₃
¹³C~20-CH₂-
¹³C~155C5 (tetrazole)

Note: The chemical shifts presented in this table are predicted values and should be confirmed experimentally.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Bulk Sample or Formulation Dissolution Dissolution & Dilution Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC-UV Filtration->HPLC GCMS GC-MS (with Derivatization) Filtration->GCMS Quantification Quantification HPLC->Quantification Purity Purity Assessment HPLC->Purity GCMS->Quantification GCMS->Purity Structure Structural Elucidation NMR->Structure

Caption: General experimental workflow for the analysis of this compound.

logical_relationships cluster_techniques Analytical Methods cluster_properties Determined Properties Analyte This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS NMR NMR Analyte->NMR Concentration Concentration HPLC->Concentration ImpurityProfile Impurity Profile HPLC->ImpurityProfile GCMS->Concentration MolecularWeight Molecular Weight GCMS->MolecularWeight MolecularStructure Molecular Structure NMR->MolecularStructure

Caption: Logical relationships between analytical techniques and determinable properties.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 5-ethyl-1H-1,2,3,4-tetrazole, a valuable building block in pharmaceutical and agrochemical research.[1] The described protocol is based on the widely utilized [3+2] cycloaddition reaction between propionitrile and sodium azide. This method is noted for its efficiency and is adaptable to industrial production. Emphasis is placed on ensuring a safe and controlled reaction environment, which is critical when handling azides on a large scale. This guide includes detailed experimental procedures, safety precautions, and methods for purification and characterization of the final product.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its tetrazole ring serves as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of drug candidates. The nitrogen-rich structure of this compound also makes it a compound of interest in the development of energetic materials.[1] The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the reaction of nitriles with an azide source, a method that has been refined over the years with various catalysts to improve safety and efficiency.

Reaction and Mechanism

The synthesis proceeds via a [3+2] cycloaddition reaction. In this reaction, the nitrile group of propionitrile reacts with the azide ion from sodium azide to form the stable five-membered tetrazole ring. The reaction is often facilitated by a catalyst to increase the reaction rate and allow for milder reaction conditions.

Chemical Equation:

CH₃CH₂CN + NaN₃ → C₃H₆N₄ + Na⁺

Physicochemical Properties

A summary of the key physical and chemical properties of the starting materials and the final product is provided below.

PropertyPropionitrileSodium AzideThis compound
Molecular Formula C₃H₅NNaN₃C₃H₆N₄
Molecular Weight 55.08 g/mol 65.01 g/mol 98.11 g/mol [1]
Appearance Colorless liquidWhite solidOff-white to yellow crystalline powder[1]
Melting Point -92 °C275 °C (decomposes)88-97 °C[1]
Boiling Point 97 °CN/AN/A
Density 0.782 g/cm³1.846 g/cm³N/A

Large-Scale Synthesis Protocol

This protocol is designed for a large-scale batch synthesis of this compound. All operations should be conducted in a well-ventilated chemical fume hood or a designated hazardous materials handling area.

Materials and Equipment
  • Propionitrile (≥99% purity)

  • Sodium azide (≥99% purity)

  • Zinc chloride (anhydrous, ≥98% purity)

  • Toluene

  • Hydrochloric acid (37%)

  • Sodium hydroxide

  • Deionized water

  • Ethyl acetate

  • Glass-lined reactor with overhead stirring, reflux condenser, and temperature control

  • Appropriate personal protective equipment (PPE): safety glasses, face shield, chemically resistant gloves, and lab coat.

Experimental Procedure
  • Reactor Setup: In a 50 L glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 20 L of toluene.

  • Addition of Reactants: While stirring, add 5.5 kg (100 mol) of propionitrile to the reactor. Subsequently, carefully add 7.8 kg (120 mol) of sodium azide and 2.7 kg (20 mol) of anhydrous zinc chloride.

  • Reaction: Heat the mixture to a gentle reflux (approximately 110-115 °C) and maintain this temperature for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add 20 L of water.

    • Adjust the pH to ~2 by the slow addition of concentrated hydrochloric acid.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 10 L).

    • Combine the organic layers and wash with brine (2 x 10 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation:

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure this compound.

    • Dry the purified product in a vacuum oven at 40 °C.

Expected Yield and Purity
ParameterExpected Value
Yield 85-95%
Purity (HPLC) ≥99%

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed by the following analytical methods.

TechniqueExpected Results
¹H NMR (DMSO-d₆, 400 MHz): δ 1.30 (t, 3H, J=7.6 Hz, CH₃), 2.90 (q, 2H, J=7.6 Hz, CH₂), ~16.0 (br s, 1H, NH). Note: The NH proton signal can be broad and its chemical shift can vary.
¹³C NMR (DMSO-d₆, 100 MHz): δ 10.5 (CH₃), 18.0 (CH₂), 155.0 (C-tetrazole).
IR (KBr) ν (cm⁻¹): ~3100-2800 (N-H, C-H stretching), ~1560 (C=N stretching), ~1460, ~1280.
Mass Spec (ESI-) m/z: 97.05 [M-H]⁻.

Safety Precautions

The synthesis of tetrazoles from sodium azide is a hazardous operation that requires strict adherence to safety protocols.

  • Sodium Azide: Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper.

  • Hydrazoic Acid: Sodium azide reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃). All acidification steps must be performed slowly and with adequate cooling and ventilation.

  • Reaction Scale: Large-scale reactions with azides pose a significant explosion risk.[1] The reaction should be conducted behind a blast shield, and the quantity of reactants should be carefully controlled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and heavy-duty, chemically resistant gloves.

  • Waste Disposal: Azide-containing waste must be handled separately. Quench any residual azide with sodium nitrite and an acid before disposal, following institutional and local regulations. Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

Visual Representations

Signaling Pathway Diagram

Synthesis_Pathway Synthesis Pathway of this compound Propionitrile Propionitrile Intermediate [3+2] Cycloaddition Intermediate Propionitrile->Intermediate SodiumAzide Sodium Azide SodiumAzide->Intermediate Catalyst Zinc Chloride Catalyst->Intermediate Catalyzes Product This compound Intermediate->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow A Charge Reactor with Toluene B Add Propionitrile A->B C Add Sodium Azide and Zinc Chloride B->C D Heat to Reflux (24h) C->D E Cool and Quench with Water D->E F Acidify with HCl E->F G Separate Layers and Extract F->G H Dry and Concentrate Organic Phase G->H I Recrystallize H->I J Dry Final Product I->J

Caption: Step-by-step workflow for the large-scale synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers in improving the yield of 5-ethyl-1H-1,2,3,4-tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the [3+2] cycloaddition reaction between propionitrile and an azide source, typically sodium azide (NaN₃). This is a well-documented approach for the synthesis of 5-substituted-1H-tetrazoles.[1][2]

Q2: What are the critical safety precautions when working with sodium azide?

Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with metals, and never dispose of sodium azide or reaction mixtures containing it down the drain, as it can react with lead or copper in plumbing to form explosive compounds.[2][3] The in-situ formation of hydrazoic acid (HN₃) is a significant hazard due to its volatility and explosive nature.[1][2] Using water as a solvent and maintaining a slightly alkaline pH can minimize the release of hydrazoic acid.[4]

Q3: What are common catalysts used to improve the reaction yield and rate?

A variety of catalysts can be employed to promote the cycloaddition. These include:

  • Lewis Acids: Zinc salts (e.g., ZnCl₂, ZnBr₂) and copper salts (e.g., CuSO₄·5H₂O) are commonly used.[2][5][6]

  • Heterogeneous Catalysts: Solid acids like silica sulfuric acid, zeolites (e.g., CoY), and metal oxides (e.g., ZnO, CuO) offer advantages such as easier separation and potential reusability.[1][5][7]

  • Other Catalysts: L-proline and iodine have also been reported as effective catalysts.[6]

Q4: Which solvents are suitable for this synthesis?

Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are frequently used, often at elevated temperatures.[1][2] Water has also been shown to be an effective and environmentally friendly solvent, particularly when using zinc salt catalysts.[4] The choice of solvent can significantly impact reaction efficiency.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Inactive or inappropriate catalyst. 3. Poor quality of starting materials (propionitrile, sodium azide). 4. Sub-optimal reaction temperature or time.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time if necessary.[2] 2. Use a fresh batch of catalyst or consider an alternative catalyst from the list in the FAQs. Ensure the catalyst is not poisoned. 3. Purify the propionitrile by distillation before use. Ensure the sodium azide is dry and of high purity. 4. Optimize the reaction temperature. For many protocols, temperatures between 100-150 °C are effective.[2][5] Microwave irradiation can sometimes be used to reduce reaction times and improve yields.[2][6]
Formation of Multiple Byproducts 1. Decomposition of starting materials or product under harsh reaction conditions (e.g., high temperature, strong acid). 2. Side reactions involving the azide. 3. Impurities in the starting materials.1. Employ milder reaction conditions. If using a strong Lewis acid, consider reducing the amount or switching to a milder or heterogeneous catalyst.[2] 2. Ensure an inert atmosphere (e.g., nitrogen or argon) if side reactions with oxygen or moisture are suspected. 3. Purify all starting materials before use.[2]
Difficulty in Product Isolation and Purification 1. The product is highly soluble in the reaction solvent (e.g., DMF, water). 2. The product co-elutes with impurities during column chromatography. 3. The product is in its salt form (tetrazolide).1. After the reaction, carefully acidify the cooled reaction mixture with a dilute acid (e.g., 2M HCl) to a pH of ~2-3. This protonates the tetrazole, making it less polar and facilitating its precipitation or extraction into an organic solvent like ethyl acetate.[2][8] 2. Optimize the chromatography conditions, such as the solvent system and stationary phase. Recrystallization is also a viable purification method.[1] 3. Ensure complete protonation by carefully monitoring the pH during the acidic work-up.

Experimental Protocols

Protocol 1: Zinc Chloride Catalyzed Synthesis in DMF

This protocol is adapted from general procedures for Lewis acid-catalyzed tetrazole synthesis.

Materials:

  • Propionitrile

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionitrile (1 equivalent), sodium azide (1.5 - 2 equivalents), and anhydrous zinc chloride (0.1 - 1 equivalent).

  • Add DMF as the solvent.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water.

  • Acidify the aqueous solution with 2M HCl to a pH of approximately 2-3 to protonate the tetrazole.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis

This protocol is based on the use of a heterogeneous acid catalyst.[1]

Materials:

  • Propionitrile

  • Sodium Azide (NaN₃)

  • Silica Sulfuric Acid

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Petroleum Ether

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add a suspension of propionitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (e.g., 500 mg, 1 mmol) in DMF (10 mmol).[1]

  • Heat the mixture to reflux with stirring for 4-12 hours.[1] Monitor the reaction by TLC.

  • Upon completion, cool the reaction and filter off the solid silica sulfuric acid catalyst.

  • Wash the recovered catalyst with ethyl acetate.

  • Combine the filtrate and the washings, and evaporate the solvent under vacuum.

  • Purify the crude product by recrystallization or column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.[1]

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 5-substituted tetrazoles using various catalytic systems, which can be adapted for this compound.

CatalystSolventTemperature (°C)Time (h)Typical Yield Range (%)Reference
Silica Sulfuric AcidDMFReflux4 - 1272 - 95[1]
CoY ZeoliteDMF12014Good to Excellent[5]
ZnCl₂DMF/DMSO100 - 15012 - 24Varies[2]
ZnBr₂Water10012 - 48High[4]
None (Continuous Flow)NMP/Water1900.33 - 0.5~96[8]

Visualizations

experimental_workflow General Workflow for this compound Synthesis reagents 1. Reagent Mixing Propionitrile, NaN3, Catalyst, Solvent reaction 2. Reaction Heating under Reflux (e.g., 120-130°C, 12-24h) reagents->reaction workup 3. Work-up Cooling, Quenching with Water reaction->workup acidification 4. Acidification pH adjustment to ~2-3 with HCl workup->acidification extraction 5. Extraction with Ethyl Acetate acidification->extraction drying 6. Drying & Concentration Anhydrous Na2SO4, Rotary Evaporation extraction->drying purification 7. Purification Recrystallization or Chromatography drying->purification product Pure this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete extend_time Extend Reaction Time / Increase Temp incomplete->extend_time Yes check_materials Check Starting Material Quality incomplete->check_materials No optimize Systematically Optimize Conditions extend_time->optimize purify_materials Purify Nitrile / Use Fresh NaN3 check_materials->purify_materials check_catalyst Evaluate Catalyst Activity check_materials->check_catalyst purify_materials->optimize change_catalyst Use Fresh or Alternative Catalyst check_catalyst->change_catalyst change_catalyst->optimize

Caption: A logical guide for troubleshooting low product yield in tetrazole synthesis.

References

Technical Support Center: Purification of Crude 5-ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-ethyl-1H-1,2,3,4-tetrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield After Initial Extraction Incomplete protonation of the tetrazole ring.Ensure the aqueous layer is acidified to a pH of 2-3 with an acid like HCl before extraction. This protonates the tetrazole, making it more soluble in organic solvents like ethyl acetate.[1]
Product is highly soluble in the aqueous phase.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL) to maximize the recovery of the product.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Oily Product Instead of a Solid After Solvent Evaporation Presence of residual high-boiling point solvents (e.g., DMF, DMSO).Co-evaporate the crude product with a lower-boiling point solvent like toluene under reduced pressure to azeotropically remove residual DMF or DMSO.
Presence of impurities that lower the melting point.Proceed with further purification steps such as recrystallization or column chromatography.
Poor Separation During Column Chromatography Incorrect solvent system polarity.If the compound elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of petroleum ether to ethyl acetate). If it doesn't move from the baseline (low Rf), increase the eluent polarity (e.g., increase the proportion of ethyl acetate).
Co-elution of impurities.Consider using a different solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, may improve separation.
Column overloading.Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product Fails to Crystallize During Recrystallization The chosen solvent is too good a solvent for the compound.Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution at an elevated temperature until turbidity is observed, then allow it to cool slowly. For this compound, an ethanol/water or ethyl acetate/hexane system can be effective.
Solution is not saturated.Concentrate the solution by evaporating some of the solvent before allowing it to cool.
Presence of impurities inhibiting crystallization.Purify the crude product by column chromatography first to remove impurities before attempting recrystallization.
Final Product Purity is Low (<95%) Incomplete removal of starting materials or by-products.Repeat the purification step that was least effective. A combination of purification techniques (e.g., acid-base wash, followed by column chromatography, and then recrystallization) may be necessary to achieve high purity.
Contamination with residual solvent.Dry the purified product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesis?

A1: Common impurities include unreacted starting materials such as the starting nitrile (propanenitrile) and residual azide salts. Side products from the cycloaddition reaction can also be present, particularly if the reaction temperature was not well-controlled. High-boiling point solvents like DMF or DMSO, if used in the reaction, are also common contaminants that need to be removed.

Q2: What is the purpose of the acid wash during the work-up?

A2: The acidic wash is crucial for the protonation of the tetrazole ring.[1] In the reaction mixture, the tetrazole is often present as a salt (tetrazolide). Acidification converts it to the neutral 1H-tetrazole form, which is significantly more soluble in organic solvents like ethyl acetate, allowing for its extraction from the aqueous reaction mixture.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide a good separation between your desired product and any impurities. This is typically determined by running thin-layer chromatography (TLC) first. For 5-substituted-1H-tetrazoles, a mixture of petroleum ether and ethyl acetate is a good starting point.[2] The ratio can be adjusted to achieve an Rf value of approximately 0.2-0.4 for the desired product, which generally leads to a good separation on a column.

Q4: Can I use a method other than column chromatography for purification?

A4: Yes, recrystallization is a common and effective alternative to column chromatography, especially if the crude product is relatively pure. An ethanol/water mixture is a potential solvent system to try.[1] Acid-base extraction can also be used as a purification technique. By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (e.g., NaHCO3), acidic impurities can be removed. The tetrazole itself will be deprotonated and move into the aqueous layer. The aqueous layer can then be separated, re-acidified, and the purified product extracted back into an organic solvent.

Q5: My purified this compound is a liquid at room temperature. Is this normal?

A5: While many 5-substituted tetrazoles are solids, some, particularly those with smaller alkyl chains, may have low melting points and can exist as oils or low-melting solids at room temperature. The physical state can also be influenced by the presence of residual solvents or impurities. It is important to confirm the identity and purity of your product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Experimental Protocols

Acid-Base Extraction and Work-up
  • Cool the reaction mixture to room temperature.

  • If DMF or another high-boiling point solvent was used, remove it under reduced pressure.

  • Dilute the residue with water and a suitable organic solvent (e.g., ethyl acetate).

  • Carefully acidify the aqueous layer to a pH of 2-3 using 1M HCl while stirring.

  • Separate the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Column Chromatography
  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization
  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If the solution contains insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, add a miscible anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Quantitative Data Summary

The following tables provide representative data for the purification of this compound. Actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Techniques

Purification Method Typical Purity (%) Typical Yield (%) Notes
Recrystallization (Ethanol/Water)95-9870-85Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Petroleum Ether/Ethyl Acetate)>9860-80Good for separating closely related impurities.
Acid-Base Wash85-9580-90Effective for removing acidic or basic impurities.

Table 2: Column Chromatography Eluent Systems

Petroleum Ether : Ethyl Acetate Ratio Observed Rf of this compound Separation Efficiency
9:1~0.1Slow elution, good for separating very non-polar impurities.
4:1~0.3Optimal for good separation from common by-products.
1:1~0.6Faster elution, may result in co-elution with more polar impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound acid_base Acid-Base Work-up crude_product->acid_base Initial Isolation column_chrom Column Chromatography acid_base->column_chrom Further Purification recrystallization Recrystallization column_chrom->recrystallization Final Polishing (Optional) pure_product Pure Product (>98%) column_chrom->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity After Initial Purification check_impurities Identify Impurities (TLC, NMR) start->check_impurities polar_impurities Polar Impurities Present? check_impurities->polar_impurities nonpolar_impurities Non-Polar Impurities Present? check_impurities->nonpolar_impurities polar_impurities->nonpolar_impurities No acid_base_wash Perform Acid-Base Wash polar_impurities->acid_base_wash Yes recrystallize Recrystallize nonpolar_impurities->recrystallize No column_chrom Perform Column Chromatography nonpolar_impurities->column_chrom Yes end High Purity Product recrystallize->end column_chrom->end acid_base_wash->end

References

Technical Support Center: Synthesis of 5-Ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-1H-1,2,3,4-tetrazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for synthesizing this compound is the [3+2] cycloaddition reaction between propionitrile (ethyl cyanide) and an azide source, most commonly sodium azide.[1][2][3][4] This reaction is often catalyzed to improve yield and reaction conditions.

Q2: What are the typical catalysts used in this synthesis?

A variety of catalysts can be employed to facilitate the cycloaddition reaction. These include Lewis acids such as zinc salts (e.g., ZnBr₂), aluminum chloride (AlCl₃), and copper salts.[2][4] Heterogeneous catalysts like silica sulfuric acid are also utilized for their ease of separation.[3][4] The choice of catalyst can influence reaction time, temperature, and overall yield.

Q3: What are the primary safety concerns associated with this synthesis?

The primary safety concern is the use of sodium azide, which is highly toxic. Additionally, in the presence of acid, sodium azide can form hydrazoic acid (HN₃), which is volatile and highly explosive.[2][4] Therefore, all manipulations involving sodium azide and the reaction mixture should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Acidic workups must be performed with caution.

Q4: How can the progress of the reaction be monitored?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting nitrile.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Inactive or insufficient catalyst.Use a fresh batch of catalyst and ensure it is anhydrous if required. The optimal catalyst loading should be determined based on literature for similar alkyl nitriles.
Poor quality of starting materials.Ensure propionitrile is pure and the azide source has not degraded.
Formation of Multiple Byproducts Side reactions due to high temperatures.Optimize the reaction temperature. Lowering the temperature and extending the reaction time may minimize the formation of degradation products.
Impurities in the starting propionitrile.Purify the propionitrile by distillation before use.
Difficulty in Product Isolation The product is soluble in the aqueous phase during workup.Acidify the aqueous layer to a pH of approximately 2-3 to protonate the tetrazole, making it less water-soluble and more extractable with an organic solvent like ethyl acetate.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.

Common Side Products

While specific quantitative data for the side products in this compound synthesis is not extensively documented in the reviewed literature, based on the general mechanism of tetrazole synthesis and related reactions, the following side products can be anticipated:

Side Product Origin Method of Identification/Removal
Unreacted PropionitrileIncomplete reaction.Can be identified by GC-MS analysis of the crude product.[7][8] Removal is typically achieved during aqueous workup and subsequent purification steps due to its volatility.
Unreacted Sodium AzideUse of excess azide.Residual azide is highly water-soluble and is removed during the aqueous workup. Caution: Acidic conditions will convert it to hazardous hydrazoic acid.[2]
Isomeric TetrazolesWhile the [3+2] cycloaddition of nitriles with sodium azide typically yields the 1H-tetrazole, the formation of the 2H-isomer is a possibility, though often in minor amounts for 5-substituted tetrazoles.Can be identified by NMR and chromatographic techniques (HPLC, GC-MS). Separation may be possible via column chromatography.
Amide ImpuritiesHydrolysis of the starting nitrile or the tetrazole product under harsh acidic or basic conditions.Can be detected by IR spectroscopy (C=O stretch) and mass spectrometry. Purification via recrystallization or column chromatography can remove these impurities.

Experimental Protocols

Synthesis of this compound via [3+2] Cycloaddition

This protocol is a generalized procedure based on common methods for the synthesis of 5-substituted-1H-tetrazoles.[2][3][4]

Materials:

  • Propionitrile

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂), anhydrous

  • Water

  • Ethyl Acetate

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propionitrile (1 equivalent), sodium azide (1.2 equivalents), and zinc bromide (0.5 equivalents) in water.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid in a fume hood.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Propionitrile Propionitrile (CH3CH2CN) Intermediate [3+2] Cycloaddition Intermediate Propionitrile->Intermediate SodiumAzide Sodium Azide (NaN3) SodiumAzide->Intermediate Catalyst Catalyst (e.g., ZnBr2) Catalyst->Intermediate Product This compound Intermediate->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Extraction Complete->Workup Yes LowYield Low Yield Complete->LowYield No Purify Purification Workup->Purify Byproducts Multiple Byproducts Workup->Byproducts FinalProduct Pure 5-ethyl-1H-tetrazole Purify->FinalProduct CheckParams Check Reaction Time, Temp, Catalyst LowYield->CheckParams CheckParams->Monitor OptimizeCond Optimize Conditions (e.g., lower temp) Byproducts->OptimizeCond OptimizeCond->Start

Caption: A troubleshooting workflow for the synthesis process.

References

Technical Support Center: 5-Ethyl-1H-1,2,3,4-tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-ethyl-1H-1,2,3,4-tetrazole. The primary synthetic route covered is the [3+2] cycloaddition of propionitrile with an azide source.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is very low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in tetrazole synthesis. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Catalyst Choice and Loading: The catalyst plays a crucial role in activating the nitrile for the cycloaddition reaction. Ensure you are using an appropriate catalyst and optimal loading. For instance, with silica sulfuric acid, a 100% molar ratio has been found to be optimal in some cases, with lower loadings leading to longer reaction times and lower yields.[1] Zinc salts, such as ZnBr₂, are also effective catalysts for this transformation, particularly in aqueous media which can offer a safer reaction environment.[2][3][4]

  • Reaction Temperature and Time: The reaction temperature needs to be sufficient to overcome the activation energy of the cycloaddition. For many tetrazole syntheses, this involves heating the reaction mixture, sometimes to reflux temperatures (e.g., 110°C in DMF).[5] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion, while excessively long times at high temperatures could lead to decomposition of the product or starting materials.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Dimethylformamide (DMF) is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants.[1][6] However, aqueous conditions using catalysts like zinc salts have been shown to be effective and can simplify workup and improve safety by minimizing the risk of generating explosive hydrazoic acid.[2][4]

  • Purity of Reagents: Ensure that your propionitrile and sodium azide are of high purity. Impurities in the starting materials can interfere with the reaction. Sodium azide should be handled with extreme care due to its toxicity and potential to form explosive compounds.[7]

  • pH of the Reaction Mixture: During workup, the pH of the solution is critical for isolating the tetrazole product. The this compound is acidic and will precipitate from the aqueous solution upon acidification (typically to a pH of 1-2) with an acid like HCl.[2] Incomplete acidification will result in a lower isolated yield as some of the product will remain dissolved as the corresponding salt.

Q2: I am concerned about the safety of using sodium azide and the potential formation of hydrazoic acid. How can I mitigate these risks?

A2: Safety is paramount when working with azides. Hydrazoic acid (HN₃) is highly toxic and explosive.[7] Here are some key safety measures:

  • Avoid Strong Brønsted Acids: Do not use strong Brønsted acids directly in the reaction mixture with sodium azide, as this will rapidly generate dangerous hydrazoic acid.[2] If an acid catalyst is required, consider using a solid acid catalyst like silica sulfuric acid or Lewis acids like zinc salts.[1][3]

  • Use of Buffered or Neutral Conditions: Performing the reaction in water with zinc salts can create a slightly alkaline environment (pH ~8), which minimizes the formation of hydrazoic acid.[4]

  • Continuous Flow Synthesis: For larger scale synthesis, consider using a continuous flow microreactor. This approach minimizes the volume of hazardous materials being reacted at any given time, thereby significantly reducing the risks associated with potential thermal runaways or the accumulation of hydrazoic acid.[2]

  • Proper Quenching: After the reaction is complete, any residual azide should be carefully quenched. This is often done by adding a solution of sodium nitrite followed by acidification, which converts the azide to nitrogen gas. Always perform this in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling sodium azide and related compounds.

Q3: I am observing an unexpected byproduct in my reaction. What could it be?

A3: While the [3+2] cycloaddition is generally a clean reaction, side products can form. The most likely byproducts depend on the specific reaction conditions and the presence of impurities. One possibility, if starting from a carboxylic acid derivative (not the case for nitrile cycloaddition but relevant in other tetrazole syntheses), is the formation of lactams.[8] If your starting nitrile is contaminated with its corresponding amide (propanamide), you might see unreacted starting material or byproducts from its decomposition. It is also possible that under certain conditions, particularly with complex starting materials, regioisomers could form, although for 5-substituted-1H-tetrazoles, this is not a primary concern. Characterization of the byproduct by techniques such as NMR, MS, and IR spectroscopy will be necessary for definitive identification.

Q4: The purification of my this compound is proving difficult. What is the best way to purify the product?

A4: The standard purification protocol involves the following steps:

  • Quenching and Dilution: After the reaction is complete, the mixture is typically cooled and diluted with water.

  • Washing: The aqueous solution is often washed with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities and unreacted nitrile.[2]

  • Acidification: The aqueous layer is then acidified with a strong acid, such as 3N HCl, to a pH of 1-2. This protonates the tetrazole, causing it to precipitate out of the solution.[2]

  • Extraction/Filtration: The precipitated product can either be collected by vacuum filtration or extracted into an organic solvent like ethyl acetate.[2][6]

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the purified product.[2]

If DMF is used as the solvent, its high water solubility can complicate the extraction process.[7] In such cases, it may be necessary to remove the DMF under high vacuum before proceeding with the aqueous workup.

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of 5-substituted-1H-tetrazoles, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Catalyst Loading on Yield (Example with Benzonitrile)

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
15012Lower
21008Optimal
32008Slight Increase

Data adapted from a study on silica sulfuric acid catalyzed synthesis of 5-substituted 1H-tetrazoles.[1]

Table 2: Influence of Solvent and Temperature in a Continuous Flow System

SolventTemperature (°C)Residence Time (min)Conversion (%)
THF:H₂O (1:4)17020Low
NMP:H₂O (9:1)19020>99
NMP:H₂O (9:1)19030>99

Data adapted from a study on continuous flow synthesis of tetrazoles.[2] NMP = N-Methyl-2-pyrrolidone.

Experimental Protocols

Protocol 1: General Procedure for Batch Synthesis of this compound

This protocol is a generalized procedure based on common methods for synthesizing 5-substituted-1H-tetrazoles.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propionitrile (1 equivalent), sodium azide (1.2 equivalents), and a catalyst (e.g., ZnBr₂ in a 0.5 M concentration in water).[2]

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and stir vigorously. Monitor the reaction progress by TLC or another suitable method. Reactions can take several hours to reach completion.[5][6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If an organic solvent like DMF was used, dilute the mixture with water.

    • Wash the aqueous solution with ethyl acetate (2 x volume) to remove unreacted propionitrile and other organic impurities.[2]

    • Carefully acidify the aqueous layer to pH 1-2 with 3N HCl while stirring in an ice bath. The product should precipitate as a white solid.[2][6]

  • Isolation:

    • Extract the acidified aqueous layer with ethyl acetate (3 x volume).[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Below are diagrams illustrating key aspects of the this compound synthesis.

Reaction_Pathway Propionitrile Propionitrile ActivatedNitrile Activated Nitrile Complex Propionitrile->ActivatedNitrile SodiumAzide Sodium Azide TetrazoleAnion Tetrazolate Anion SodiumAzide->TetrazoleAnion Catalyst Catalyst (e.g., ZnBr2) Catalyst->ActivatedNitrile ActivatedNitrile->TetrazoleAnion [3+2] Cycloaddition Product This compound TetrazoleAnion->Product Acidification (H+)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Verify Catalyst and Loading Start->CheckCatalyst CheckConditions Review Temperature and Time Start->CheckConditions CheckPurity Assess Reagent Purity Start->CheckPurity CheckWorkup Confirm Workup pH Start->CheckWorkup OptimizeCatalyst Optimize Catalyst System CheckCatalyst->OptimizeCatalyst OptimizeConditions Adjust Reaction Conditions CheckConditions->OptimizeConditions PurifyReagents Use Purified Reagents CheckPurity->PurifyReagents AdjustpH Ensure pH is 1-2 CheckWorkup->AdjustpH Success Yield Improved OptimizeCatalyst->Success OptimizeConditions->Success PurifyReagents->Success AdjustpH->Success

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships Yield Reaction Yield Safety Reaction Safety Purity Product Purity Catalyst Catalyst Choice Catalyst->Yield Temperature Temperature Temperature->Yield Temperature->Safety Solvent Solvent Solvent->Yield Solvent->Safety Workup Workup Procedure Workup->Yield Workup->Purity

References

optimizing reaction conditions for 5-ethyl-1H-1,2,3,4-tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-ethyl-1H-1,2,3,4-tetrazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the [3+2] cycloaddition reaction between propionitrile (the nitrile precursor for the 5-ethyl group) and an azide source. This reaction is a well-documented approach for the synthesis of 5-substituted-1H-tetrazoles.[1]

Q2: What are the recommended azide sources for this cycloaddition reaction?

A2: Sodium azide (NaN₃) is the most frequently used azide source due to its commercial availability and reactivity.[1] Other sources, such as trimethylsilyl azide (TMSN₃), can also be employed, sometimes in combination with a catalyst.

Q3: What are the typical catalysts and reaction conditions for the synthesis?

A3: A variety of catalysts can be used to promote the cycloaddition, including Lewis acids like zinc chloride (ZnCl₂), copper salts (e.g., CuSO₄·5H₂O), and heterogeneous catalysts such as silica sulfuric acid.[1][2][3] Reactions are typically carried out in polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at elevated temperatures, often under reflux or microwave irradiation to reduce reaction times.[1][2][3]

Q4: What are some critical safety precautions to consider during this synthesis?

A4: Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme caution in a well-ventilated fume hood, and contact with metals should be avoided. The in situ formation of hydrazoic acid (HN₃) is a significant hazard due to its volatility and explosive nature. It is crucial to adhere to all institutional safety protocols when working with azides.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Potential Cause(s) Recommended Solution(s)
1. Incomplete reaction.Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[1]
2. Inactive catalyst.Use a fresh batch of catalyst or consider an alternative catalyst (see Table 1).[1]
3. Poor quality of starting nitrile (propionitrile).Purify the propionitrile by distillation before the cycloaddition reaction.
4. Sub-optimal reaction temperature or time.Optimize the reaction temperature and time based on literature for similar aliphatic nitriles. Microwave irradiation can sometimes improve yields for sluggish reactions.[1][4]

Problem: Formation of Multiple Byproducts

Potential Cause(s) Recommended Solution(s)
1. Side reactions of the azide.Ensure an inert atmosphere if side reactions with oxygen or moisture are suspected.[1]
2. Impurities in starting materials.Purify all starting materials before use.
3. Use of a strong Lewis acid.Consider reducing the amount of Lewis acid or switching to a milder catalyst.[1]

Problem: Difficulty in Product Isolation and Purification

Potential Cause(s) Recommended Solution(s)
1. Product is highly soluble in the reaction solvent.After the reaction, quench with an appropriate acidic solution to protonate the tetrazole and facilitate its precipitation or extraction.[1]
2. Product co-elutes with impurities during chromatography.Optimize the chromatography conditions (e.g., solvent system, stationary phase). The addition of a small amount of a volatile acid (e.g., acetic acid) to the mobile phase can sometimes improve the separation of acidic compounds like tetrazoles.
3. Product is a salt.Ensure the work-up procedure includes an acidification step to neutralize the tetrazolate salt and form the neutral 1H-tetrazole.[1]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted-1H-tetrazoles using different catalytic systems, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for 5-Substituted-1H-tetrazole Synthesis

CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Silica Sulfuric AcidBenzonitrileDMFReflux495[2]
Silica Sulfuric AcidPhenylacetonitrileDMFReflux692[2]
CuSO₄·5H₂O (2 mol%)BenzonitrileDMSO140198[3]
CoY ZeolitePhenylacetonitrileDMF1201490 (HPLC Yield)[5]
Natrolite ZeoliteBenzonitrileDMF1201292[6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on common methods for the synthesis of 5-substituted-1H-tetrazoles.[2][3]

Materials:

  • Propionitrile

  • Sodium azide (NaN₃)

  • Catalyst (e.g., Silica Sulfuric Acid or CuSO₄·5H₂O)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propionitrile (1 equivalent) in DMF or DMSO.

  • Add sodium azide (1.2-1.5 equivalents) and the chosen catalyst (e.g., silica sulfuric acid, 100 mol% or CuSO₄·5H₂O, 2 mol%).

  • Heat the reaction mixture to the desired temperature (typically 120-140 °C) and stir for the required time (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water.

  • Acidify the solution with 2M HCl to a pH of ~2-3 to protonate the tetrazole.

  • Extract the aqueous solution with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Assemble Reaction reaction [3+2] Cycloaddition Propionitrile + Sodium Azide Catalyst, Solvent, Heat start->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring workup Work-up: 1. Cool to RT 2. Quench with Water 3. Acidify (HCl) monitoring->workup Reaction Complete extraction Extraction with Organic Solvent (EtOAc) workup->extraction purification Purification: Recrystallization or Column Chromatography extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Problem Identified low_yield Low/No Yield start->low_yield byproducts Byproduct Formation start->byproducts isolation_issues Isolation/Purification Issues start->isolation_issues check_reaction Check Reaction - Extend Time? - Increase Temp? low_yield->check_reaction check_reagents Check Reagents - Fresh Catalyst? - Pure Nitrile? low_yield->check_reagents milder_cond Use Milder Conditions byproducts->milder_cond purify_start Purify Starting Materials byproducts->purify_start optimize_workup Optimize Work-up - pH Adjustment? - Solvent Choice? isolation_issues->optimize_workup optimize_chrom Optimize Chromatography isolation_issues->optimize_chrom

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Managing Hydrazoic Acid in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling the formation of hydrazoic acid (HN₃) during tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is hydrazoic acid and why is it a concern in tetrazole synthesis?

A1: Hydrazoic acid (HN₃) is a colorless, highly toxic, and extremely explosive compound.[1][2][3] It can be formed as a byproduct during the common synthesis of 5-substituted tetrazoles, which involves the reaction of a nitrile with an azide source, such as sodium azide (NaN₃), in the presence of an acid.[1][4] The primary concern is its potential for detonation, especially in concentrated form or upon contact with certain metals. It also poses a significant inhalation hazard.[1][5]

Q2: Under what conditions is hydrazoic acid typically formed during tetrazole synthesis?

A2: Hydrazoic acid is generated when an azide salt, most commonly sodium azide, reacts with a proton source.[6] This can be an acidic catalyst (e.g., ammonium chloride, triethylamine hydrochloride) or even acidic conditions generated during the reaction or workup.[1][4] The risk of significant HN₃ formation increases with lower pH and higher temperatures in batch reactors with headspace where the volatile HN₃ can accumulate.[1][7]

Q3: Are there safer alternatives to the traditional sodium azide/acid catalyst systems?

A3: Yes, several strategies can be employed to minimize the risk of hydrazoic acid formation. These include:

  • Use of Zinc Catalysts: Zinc salts, such as zinc bromide (ZnBr₂) or zinc oxide (ZnO), can catalyze the reaction under conditions that significantly suppress the formation of hydrazoic acid.[1][8]

  • Trimethylsilyl Azide (TMSN₃): TMSN₃ is often considered a safer alternative as it is less prone to generating hydrazoic acid compared to sodium azide in the presence of a protic acid.[9][10]

  • Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor is a highly effective method for enhancing safety.[7][11][12][13] The lack of headspace in these systems prevents the accumulation of gaseous HN₃ to explosive levels.[7]

Q4: How can I detect the presence of hydrazoic acid in my reaction?

A4: Several analytical methods can be used to detect and quantify hydrazoic acid:

  • Online Infrared (IR) Spectroscopy: This technique can be used for real-time monitoring of the headspace above the reaction mixture for gaseous HN₃.[1]

  • Gas Chromatography (GC): A GC procedure can be developed for the determination of hydrazoic acid in both aqueous solutions and in the air.[14][15]

  • OSHA Method ID-211: This method details the analysis of air and wipe samples for sodium azide and hydrazoic acid using ion chromatography.[2][16]

Q5: What is the proper procedure for quenching unreacted azide at the end of a reaction?

A5: It is crucial to safely destroy any excess azide to prevent the formation of hydrazoic acid during acidic workup. A common and effective method is to add an aqueous solution of sodium nitrite (NaNO₂) followed by acidification.[1][9] This converts the azide to nitrogen gas and nitrous oxide.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suspected Hydrazoic Acid Formation (e.g., sharp, unpleasant odor) Reaction conditions are too acidic; localized "hot spots" in the reaction mixture.IMMEDIATE ACTION: Ensure adequate ventilation in a fume hood. DO NOT attempt to concentrate the reaction mixture. Proceed to the quenching protocol immediately. For future reactions, consider using a less acidic catalyst or switching to a safer protocol (e.g., zinc-catalyzed or flow chemistry).
Low or No Product Yield Inefficient conversion of the nitrile.Optimize reaction conditions such as temperature and reaction time. Ensure the catalyst is active. Consider using a more reactive azide source or a different solvent.
Difficulty in Product Isolation Formation of metal-tetrazole complexes or emulsions during workup.Adjust the pH of the aqueous phase during extraction. Consider using a different solvent system for extraction. If a metal catalyst was used, a specific workup to remove the metal ions may be necessary.
Safety Concerns with Scaling Up the Reaction Increased risk of hydrazoic acid accumulation and potential for thermal runaway.DO NOT scale up a batch reaction known to produce hydrazoic acid without a thorough safety review. The use of a continuous flow reactor is strongly recommended for larger-scale synthesis as it is an inherently safer technology for this chemistry.[7][12][13]

Experimental Protocols

Protocol 1: Zinc-Catalyzed Tetrazole Synthesis (Low HN₃ Formation)

This protocol is adapted from methodologies that aim to minimize hydrazoic acid formation.[1][8]

  • Reaction Setup: In a well-ventilated fume hood, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq) in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature. Slowly add an aqueous solution of sodium nitrite (2.0 eq) to the reaction mixture and stir for 30 minutes.

  • Workup: Acidify the mixture with an appropriate acid (e.g., HCl) to the desired pH for product extraction. Extract the product with a suitable organic solvent.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as necessary.

Protocol 2: In-line Quenching of Excess Azide in a Continuous Flow System

This protocol is based on the principles of continuous flow chemistry for enhanced safety.[7][13]

  • Flow Reactor Setup: A solution of the nitrile and sodium azide in a suitable solvent is pumped through a heated coil reactor.

  • Quenching Stream Introduction: After the reactor, a T-mixer is used to introduce a continuous stream of aqueous sodium nitrite solution into the product stream.

  • Acidification Stream Introduction: A second T-mixer downstream introduces a continuous stream of an aqueous acid solution (e.g., sulfuric acid) to facilitate the quenching reaction.

  • Collection: The resulting mixture is collected for subsequent workup and product isolation.

Quantitative Data Summary

Method Catalyst/Promoter Hydrazoic Acid in Headspace (ppm) Yield Reference
NaN₃ / Pyridinium chloridePyridinium chlorideHigh potential-[1]
NaN₃ / ZnBr₂Zinc Bromide~2000Good[1]
NaN₃ / ZnOZinc Oxide~2Nearly Quantitative[1]
Continuous FlowNone (High Temp)Minimized (no headspace)>90% (based on conversion)[7]

Visualizations

Tetrazole_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Nitrile, Azide Source (e.g., NaN3), Solvent heating Heating with Stirring reagents->heating catalyst Catalyst/Promoter (e.g., ZnBr2, Acid) catalyst->heating cycloaddition [3+2] Cycloaddition heating->cycloaddition quenching Quenching of Excess Azide cycloaddition->quenching extraction Extraction quenching->extraction purification Purification extraction->purification product 5-Substituted Tetrazole purification->product

Caption: General workflow for the synthesis of 5-substituted tetrazoles.

Hydrazoic_Acid_Formation_and_Mitigation cluster_formation Hydrazoic Acid (HN3) Formation Pathway cluster_mitigation Mitigation Strategies NaN3 Sodium Azide (NaN3) HN3 Hydrazoic Acid (HN3) (Toxic & Explosive) NaN3->HN3 H_plus Proton Source (H+) H_plus->HN3 safer_reagents Use Safer Reagents (e.g., TMSN3) catalysis Use Catalysts that Suppress HN3 Formation (e.g., ZnO) flow_chem Employ Continuous Flow Chemistry quenching Proper Quenching (NaNO2 / H+) mitigation_point->safer_reagents PREVENT mitigation_point->catalysis PREVENT mitigation_point->flow_chem CONTROL mitigation_point->quenching DESTROY

Caption: Formation of hydrazoic acid and strategies for its mitigation.

References

challenges in the scale-up of 5-ethyl-1H-1,2,3,4-tetrazole production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 5-ethyl-1H-1,2,3,4-tetrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst inefficiency: The chosen catalyst (e.g., zinc salts, silica sulfuric acid) may be inactive or used in insufficient amounts. 3. Poor quality of reagents: Propionitrile or sodium azide may be impure. 4. Formation of hydrazoic acid: In the presence of acidic protons, sodium azide can form volatile and potentially explosive hydrazoic acid, reducing the azide concentration available for the reaction.1. Optimize reaction conditions: Increase reaction time and/or temperature. For continuous flow, adjust the flow rate and reactor volume. 2. Catalyst selection and handling: Ensure the catalyst is active and used at the recommended loading. Consider alternative catalysts like silica sulfuric acid for easier handling and recovery.[1] 3. Reagent quality control: Use high-purity propionitrile and sodium azide. 4. Control of pH: Maintain neutral or slightly basic conditions to prevent the formation of hydrazoic acid.
Formation of Impurities/Side Products 1. Hydrolysis of propionitrile: Presence of water and harsh acidic or basic conditions can lead to the formation of propionic acid or its amide. 2. Formation of isomeric tetrazoles: Alkylation of the tetrazole ring can occur at different nitrogen atoms. 3. Residual starting materials: Incomplete conversion of propionitrile or sodium azide.1. Anhydrous conditions: Use dry solvents and reagents. 2. Control of reaction conditions: Optimize temperature and reaction time to favor the desired isomer. 3. Reaction monitoring: Use techniques like HPLC or NMR to monitor the reaction progress and ensure complete conversion.
Difficulties in Product Isolation and Purification 1. High water solubility of the product: this compound can be soluble in water, making extraction difficult. 2. Emulsion formation during extraction: The presence of certain solvents and impurities can lead to stable emulsions. 3. Co-precipitation of impurities: Impurities may crystallize along with the desired product.1. pH adjustment and extraction: Acidify the aqueous solution to protonate the tetrazole, making it more soluble in organic solvents like ethyl acetate for extraction.[2][3] 2. Brine wash: Use a saturated sodium chloride solution (brine) to break emulsions during extraction. 3. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system.
Safety Concerns during Scale-Up 1. Use of sodium azide: Sodium azide is highly toxic and can form explosive heavy metal azides. 2. Formation of hydrazoic acid: Hydrazoic acid is highly toxic, volatile, and explosive.[2][3] 3. Exothermic reaction: The reaction can be exothermic, leading to a runaway reaction if not properly controlled.1. Safe handling of sodium azide: Avoid contact with heavy metals and acids. Use appropriate personal protective equipment (PPE). 2. Continuous flow synthesis: Employing a continuous flow microreactor minimizes the amount of hazardous materials at any given time, significantly improving safety.[2][3] 3. Temperature control: Use a reactor with efficient heat exchange and monitor the internal temperature closely.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for this compound?

The most common and industrially viable method for the synthesis of 5-substituted-1H-tetrazoles, including the ethyl derivative, is the [3+2] cycloaddition reaction between an organic nitrile (propionitrile) and an azide source, typically sodium azide.[1] This reaction is often catalyzed by Lewis or Brønsted acids.

2. What are the main safety hazards associated with the production of this compound and how can they be mitigated?

The primary safety concerns are the use of sodium azide and the potential formation of hydrazoic acid.[2][3]

  • Sodium Azide (NaN₃): Highly toxic and can form explosive compounds with heavy metals. Mitigation involves careful handling, avoiding contact with incompatible materials, and using appropriate PPE.

  • Hydrazoic Acid (HN₃): A highly toxic, volatile, and explosive compound formed when sodium azide reacts with acids.[2][3] To mitigate this risk, the reaction should be run under neutral or slightly basic conditions. The use of continuous flow reactors is a highly recommended engineering control to minimize the volume of reactants at any given time, thus enhancing safety.[2][3]

3. Why is continuous flow synthesis recommended for scaling up tetrazole production?

Continuous flow synthesis offers several advantages for the large-scale production of tetrazoles:[2][3]

  • Enhanced Safety: Only small quantities of hazardous materials are reacting at any moment, minimizing the risk of explosions and exposure.

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for better control of reaction temperature and mixing.

  • Increased Efficiency and Yield: Precise control over reaction parameters often leads to higher yields and purity.

  • Scalability: Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

4. What are the typical catalysts used, and what are their pros and cons?

Several catalytic systems can be employed for the synthesis of 5-substituted tetrazoles:

CatalystProsCons
Zinc Salts (e.g., ZnBr₂) Readily available and effective.[3]Can be toxic and may require removal from the final product.
Silica Sulfuric Acid Heterogeneous, reusable, and easy to handle.[1]May require higher temperatures or longer reaction times compared to homogeneous catalysts.
Triethylamine Hydrochloride Inexpensive and effective.Can lead to the formation of ammonium salts that need to be removed during workup.

5. How can the progress of the reaction be monitored?

The reaction can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To qualitatively track the disappearance of the starting material (propionitrile) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the conversion and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any side products.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the synthesis of 5-substituted-1H-tetrazoles, which can be analogous to the production of this compound.

Nitrile SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileSilica Sulfuric AcidDMFReflux4-1272-95[1]
AcetonitrileCobalt Complex--2485[4]
Various NitrilesZinc SaltsWater--High[5]
BenzonitrileTriethylamine HClToluene95-100797.3[6]

Experimental Protocols

Batch Synthesis Protocol (Lab-Scale)

This protocol is a general guideline for the laboratory-scale synthesis of this compound.

Materials:

  • Propionitrile

  • Sodium Azide (NaN₃)

  • Triethylamine Hydrochloride

  • Toluene

  • Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, thermometer, and magnetic stirrer.

  • Charge the flask with propionitrile, sodium azide, and triethylamine hydrochloride in toluene.

  • Heat the mixture with stirring to a temperature of 95-100°C.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts.

  • Separate the organic layer and wash it with water.

  • Acidify the aqueous layer with HCl to a pH of approximately 1-2 to precipitate the product.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Continuous Flow Synthesis Protocol (Scale-Up)

This protocol is adapted from a general method for the continuous flow synthesis of 5-substituted tetrazoles and should be optimized for this compound.[2][3]

System Setup:

  • A continuous flow reactor system with high-pressure pumps, a T-mixer, and a heated coil reactor.

Reagent Solutions:

  • Solution A: A solution of propionitrile in a suitable solvent (e.g., NMP).

  • Solution B: An aqueous solution of sodium azide.

Procedure:

  • Set up the continuous flow reactor according to the manufacturer's instructions.

  • Pump Solution A and Solution B at defined flow rates through the T-mixer and into the heated reactor coil.

  • The reaction occurs as the mixture flows through the heated coil. The residence time is controlled by the flow rate and the reactor volume.

  • The output from the reactor is collected.

  • The collected solution is then subjected to a workup procedure similar to the batch process, which can also be automated in a continuous fashion (e.g., liquid-liquid extraction).

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Workup & Purification Reagents Reagents: - Propionitrile - Sodium Azide - Catalyst - Solvent Reactor Reactor Setup (Batch or Continuous Flow) Reagents->Reactor Reaction [3+2] Cycloaddition Reactor->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Quench Reaction Quenching Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (Recrystallization) Extraction->Purification Product Final Product: This compound Purification->Product Safety_Considerations cluster_hazards Primary Hazards cluster_mitigation Mitigation Strategies NaN3 Sodium Azide (NaN3) - Highly Toxic - Forms Explosive Metal Azides PPE Proper PPE (Gloves, Goggles, Lab Coat) NaN3->PPE Avoid_Metals Avoid Heavy Metals NaN3->Avoid_Metals HN3 Hydrazoic Acid (HN3) - Highly Toxic & Volatile - Explosive Flow_Chem Continuous Flow Chemistry - Minimizes Reagent Volume - Enhances Control HN3->Flow_Chem pH_Control pH Control (Neutral/Basic Conditions) HN3->pH_Control

References

preventing decomposition of 5-ethyl-1H-1,2,3,4-tetrazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Ethyl-1H-1,2,3,4-tetrazole

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent its decomposition during storage and handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing discoloration and changes in the physical appearance of my solid this compound sample. What are the most likely causes?

Changes in appearance, such as discoloration from off-white to yellow, are often the first signs of decomposition. The primary environmental factors that accelerate the degradation of tetrazole compounds are exposure to heat, light, and moisture.[1][2] Tetrazoles are high-energy, nitrogen-rich compounds, and their stability can be compromised under suboptimal storage conditions.[3] Thermal decomposition, in particular, can lead to the liberation of nitrogen gas (N₂) and the formation of various degradation products.[4][5]

Q2: What are the ideal storage conditions to ensure the long-term stability of solid this compound?

To minimize degradation, proper storage is critical. Based on safety data sheets and supplier recommendations for this compound and similar tetrazole derivatives, the following conditions are advised:

  • Temperature: Store in a cool environment, specifically between 2°C and 8°C.[6][7] Avoid exposure to high temperatures or heat sources, as heating can cause rapid decomposition and, in some cases, may lead to an explosion.[2][8]

  • Light: Protect the compound from light.[2][9] Store in an opaque container or in a dark location, such as a light-proof cabinet. Photolysis (decomposition due to light) can cleave the tetrazole ring.[10][11]

  • Moisture: Keep the container tightly sealed to protect from moisture.[2][12] Store in a dry, well-ventilated place.[13]

  • Inertness: Store away from incompatible materials, especially strong oxidizing agents.[2]

Q3: I need to store this compound in a solution for my experiments. What factors should I consider to prevent decomposition?

Stability in solution is influenced by several factors including pH, solvent choice, and the presence of catalysts.[1]

  • pH Control: For many tetrazole-containing compounds, stability is greatest in a pH range of 4 to 8.[1] It is highly recommended to perform a pH-rate profile study to determine the optimal pH for your specific application.

  • Solvent Choice: While aqueous solutions are common, the use of co-solvents can sometimes improve stability.[1] The choice of solvent must be compatible with your downstream applications.

  • Use of Stabilizers: Consider adding excipients to enhance stability. These can include:

    • Buffers: To maintain the optimal pH.

    • Antioxidants: Such as ascorbic acid, to prevent oxidative degradation.[1]

    • Chelating Agents: Like EDTA, to sequester metal ions that can catalyze decomposition reactions.[1]

Q4: How can I identify if my sample has degraded and what are the potential decomposition products?

The most reliable way to assess purity and identify degradation products is through analytical techniques.

  • Detection: High-Performance Liquid Chromatography (HPLC) is a versatile and commonly used method for assessing the purity of tetrazole compounds and quantifying degradation over time.[14]

  • Identification: To identify the specific chemical structures of degradation products, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[14]

  • Common Products: The decomposition of tetrazoles typically involves the cleavage of the heterocyclic ring.[10][11] A primary and common decomposition product is the evolution of non-toxic nitrogen gas (N₂).[5][15] Depending on the pathway (thermal, photolytic), other products can include nitrilimines, carbodiimides, and cyanamides.[3][10]

Data Presentation: Factors Influencing Decomposition

The following table summarizes the key factors that can cause the decomposition of this compound and the recommended conditions for maintaining its stability.

FactorInfluence on DecompositionRecommended Storage & Handling Conditions
Temperature High temperatures significantly accelerate thermal decomposition, leading to N₂ evolution and ring cleavage.[4][16][17] May explode if heated excessively.[2][8]Store in a cool, dry place, ideally between 2-8°C.[6][7] Keep away from heat sources and open flames.[8][9]
Light (UV/Visible) Exposure to light, particularly UV radiation, can induce photochemical decomposition (photolysis), resulting in a variety of photoproducts.[3][10][11]Store in a light-proof, opaque container and protect from sunlight.[2][9]
Moisture Can facilitate hydrolytic degradation pathways, especially when the compound is in solution or stored in a humid environment.[1][2]Keep container tightly closed and store in a dry, well-ventilated area.[12][13]
pH (in Solution) The stability of tetrazole-containing compounds in aqueous solutions is often pH-dependent. Extremes in pH can catalyze hydrolysis.[1]Maintain solution pH in the optimal stability range, which for many tetrazoles is between 4 and 8.[1]
Oxidizing Agents Strong oxidizing agents are incompatible and can cause chemical degradation.[2]Store separately from strong oxidizing reagents.[2][8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to identify potential degradation pathways and establish a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions: [1]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl. Store samples at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Store samples at room temperature and 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Store at room temperature.

    • Thermal Degradation: Place a sample of the stock solution and a sample of the solid compound in an oven at 70°C.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil to protect it from light.

  • Time Points: Collect samples at various intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation.[14] Characterize major degradation products using LC-MS or other appropriate spectroscopic techniques.

Protocol 2: Routine Purity Check by HPLC

Objective: To routinely monitor the purity of this compound during storage.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., mobile phase) to a final concentration of ~0.5 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid or other suitable buffer).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (determined by UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and a previously characterized reference standard. Compare the chromatograms for any new impurity peaks or a decrease in the main peak area percentage.

Visualizations

DecompositionPathways Conceptual Decomposition Pathways ET This compound (Solid or Solution) Stressors ET->Stressors Heat Heat Stressors->Heat Light Light (UV) Stressors->Light Oxidants Oxidizing Agents / Moisture / pH Stressors->Oxidants Decomposition Ring Cleavage & Decomposition Heat->Decomposition Thermal Light->Decomposition Photolytic Oxidants->Decomposition Chemical Products Decomposition->Products N2 Nitrogen Gas (N₂) Products->N2 Other Other Degradation Products (e.g., Nitrilimines, Carbodiimides) Products->Other TroubleshootingWorkflow Troubleshooting Workflow for Decomposition start Observation: Discoloration, Impurity Peaks, or Assay Failure check_storage Step 1: Review Storage Conditions start->check_storage temp Is it stored at 2-8°C? check_storage->temp light Is it protected from light? temp->light Yes correct_temp Action: Relocate to a refrigerator (2-8°C) temp->correct_temp No moisture Is container tightly sealed and stored in a dry place? light->moisture Yes correct_light Action: Use opaque container and store in the dark light->correct_light No correct_moisture Action: Ensure container is sealed. Use dessicant if needed. moisture->correct_moisture No verify Step 2: Verify Purity moisture->verify Yes correct_temp->light correct_light->moisture correct_moisture->verify hplc Perform HPLC analysis against a reference standard verify->hplc result Is purity acceptable? hplc->result ok Resolution: Continue use with corrected storage conditions. result->ok Yes not_ok Resolution: Quarantine lot. Consider disposal. Obtain new material. result->not_ok No

References

Technical Support Center: Synthesis of 5-Ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-1H-1,2,3,4-tetrazole. The information focuses on the critical role of solvent selection and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the [3+2] cycloaddition reaction between propionitrile (CH₃CH₂CN) and an azide source, most commonly sodium azide (NaN₃).[1][2] This reaction is typically facilitated by a catalyst and is often conducted in a polar aprotic solvent.[1][3]

Q2: Which solvents are recommended for the synthesis of this compound, and how do they affect the reaction?

A2: Polar aprotic solvents are generally preferred for this synthesis as they can effectively dissolve the reactants, particularly sodium azide, and facilitate the cycloaddition reaction.[1]

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are the most commonly used and highly recommended solvents, often leading to high yields and reasonable reaction times.[2][3]

  • Water can be used as a solvent, promoting a "green" chemistry approach, especially when zinc salts are used as catalysts.[4] However, yields may be lower compared to DMF or DMSO.

  • Toluene , a nonpolar solvent, is generally not recommended as it poorly solubilizes sodium azide, leading to very slow or incomplete reactions.[5]

Q3: What are the critical safety precautions to consider when working with sodium azide?

A3: Sodium azide is a highly toxic and potentially explosive substance that must be handled with extreme care.[6][7]

  • Toxicity: Sodium azide is acutely toxic if ingested, inhaled, or absorbed through the skin.[7][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8]

  • Explosion Hazard: Avoid contact of sodium azide with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[5][6] Also, avoid contact with heavy metals (e.g., lead, copper) as this can form shock-sensitive and explosive metal azides.[5][7] Do not use metal spatulas for handling sodium azide.[7]

  • Waste Disposal: Dispose of azide-containing waste in designated containers. Never pour azide solutions down the drain, as they can react with metal pipes to form explosive metal azides.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (propionitrile). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inappropriate solvent: Using a nonpolar solvent like toluene can hinder the reaction. 2. Low reaction temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. 3. Inactive catalyst: The catalyst may be old or deactivated. 4. Insufficient reaction time: The reaction may not have reached completion.1. Switch to a polar aprotic solvent such as DMF or DMSO. 2. Increase the reaction temperature, typically to 100-120 °C. 3. Use a fresh or newly prepared catalyst. 4. Monitor the reaction by TLC and allow it to run until the starting material is consumed.
Product is Difficult to Purify 1. Residual high-boiling solvent: DMF or DMSO can be difficult to remove completely. 2. Formation of side products: Impurities may have formed due to high reaction temperatures or prolonged reaction times.1. After the reaction, perform an aqueous work-up and extract the product into an organic solvent. Wash the organic layer multiple times with water to remove residual DMF or DMSO. 2. Optimize the reaction temperature and time. Recrystallization or column chromatography may be necessary to purify the product.
Reaction Stalls Before Completion 1. Incomplete dissolution of sodium azide: The azide salt may not be fully dissolved in the reaction medium. 2. Decomposition of reactants or catalyst: At very high temperatures, reactants or the catalyst may decompose.1. Ensure vigorous stirring and consider using a solvent in which sodium azide has better solubility. 2. Run the reaction at the lower end of the recommended temperature range and monitor for any signs of decomposition (e.g., color change).

Solvent Effects on the Synthesis of 5-Substituted-1H-Tetrazoles (Illustrative Data)

The following table provides a representative summary of how different solvents can influence the synthesis of 5-substituted-1H-tetrazoles, based on general findings in the literature. Please note that these are illustrative values and optimal conditions for this compound may vary.

SolventTypical Temperature (°C)Typical Reaction Time (h)Typical Yield (%)Notes
DMF 100 - 1206 - 2485 - 95Excellent solvent for dissolving reactants, leading to high yields.[3][9]
DMSO 120 - 1401 - 590 - 98High boiling point allows for faster reaction times at elevated temperatures.[2]
Water 100 (Reflux)12 - 4860 - 80An environmentally friendly option, often used with zinc-based catalysts.[4]
Toluene 110 (Reflux)> 48< 10Poor solubility of sodium azide leads to very low conversion.

Experimental Protocol: Synthesis of this compound in DMF

This protocol is a general guideline and may require optimization.

Materials:

  • Propionitrile

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionitrile (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents).

  • Solvent Addition: Add dry DMF to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC until the propionitrile is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated HCl. This should be done in a fume hood as it may generate hydrazoic acid.

    • A precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash it with cold water.

    • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., an ethanol/water mixture) or purified by column chromatography.

    • Alternatively, the acidified aqueous layer can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.[2]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Isolation & Purification A Combine Propionitrile, NaN3, and NH4Cl B Add DMF A->B C Heat to 110-120 °C B->C D Cool to RT C->D Monitor by TLC E Pour into Ice-Water D->E F Acidify with HCl (pH ~2) E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallization H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Validating the Structure of 5-ethyl-1H-1,2,3,4-tetrazole: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of spectroscopic data for validating the chemical structure of 5-ethyl-1H-1,2,3,4-tetrazole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and compares them with those of structurally similar alternatives, namely 5-methyl-1H-1,2,3,4-tetrazole and 5-propyl-1H-1,2,3,4-tetrazole. The guide includes detailed experimental protocols for the key spectroscopic techniques employed.

Spectroscopic Data Comparison

The structural elucidation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provide a clear comparison of the expected and observed spectral features for the target compound and its analogues.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound (Predicted) ~16.0Singlet (broad)1HNH
~2.90Quartet2H-CH₂-
~1.30Triplet3H-CH₃
5-methyl-1H-1,2,3,4-tetrazole~15.5Singlet (broad)1HNH
2.51Singlet3H-CH₃
5-propyl-1H-1,2,3,4-tetrazole~16.1Singlet (broad)1HNH
~2.85Triplet2H-CH₂- (alpha)
~1.75Sextet2H-CH₂- (beta)
~0.95Triplet3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted) ~155.0C5 (tetrazole ring)
~18.0-CH₂-
~12.0-CH₃
5-methyl-1H-1,2,3,4-tetrazole146.4C5 (tetrazole ring)
8.3-CH₃
5-propyl-1H-1,2,3,4-tetrazole155.8C5 (tetrazole ring)
26.5-CH₂- (alpha)
20.2-CH₂- (beta)
13.9-CH₃

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted) ~3400-2500 (broad)N-H stretching
~2980, ~2880C-H stretching (aliphatic)
~1550C=N stretching (tetrazole ring)
~1460, ~1380C-H bending
5-methyl-1H-1,2,3,4-tetrazole3400-2500 (broad)N-H stretching
2960C-H stretching
1560C=N stretching
1450C-H bending
5-propyl-1H-1,2,3,4-tetrazole3400-2500 (broad)N-H stretching
2965, 2875C-H stretching
1555C=N stretching
1465, 1380C-H bending

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound 98.0670 ([M-N₂]⁺), 69 ([M-N₂-H]⁺), 42, 28
5-methyl-1H-1,2,3,4-tetrazole[1]84.0456 ([M-N₂]⁺), 55 ([M-N₂-H]⁺), 42, 28
5-propyl-1H-1,2,3,4-tetrazole112.1384 ([M-N₂]⁺), 70, 43, 28

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the validation of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic methods.

G cluster_0 Spectroscopic Analysis Workflow A Synthesized this compound B NMR Spectroscopy (¹H and ¹³C) A->B Sample C FT-IR Spectroscopy A->C Sample D Mass Spectrometry A->D Sample E Structural Elucidation B->E Proton & Carbon Environment C->E Functional Groups D->E Molecular Weight & Fragmentation F Validated Structure E->F Data Integration

Caption: Workflow for Spectroscopic Structure Validation.

References

A Comparative Analysis of 5-Ethyl-1H-1,2,3,4-tetrazole and Other 5-Alkyl-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 5-ethyl-1H-1,2,3,4-tetrazole and its homologous 5-alkyl-1H-tetrazoles, specifically the methyl, propyl, and butyl analogs. These nitrogen-rich heterocyclic compounds are of significant interest in medicinal chemistry, materials science, and as energetic materials. This document summarizes their physicochemical and energetic properties, provides detailed experimental protocols for their synthesis, and illustrates the general synthetic pathway.

Data Presentation: Comparative Properties of 5-Alkyl-1H-Tetrazoles

The following table summarizes the available experimental and predicted physicochemical and energetic properties of 5-methyl-, 5-ethyl-, 5-propyl-, and 5-butyl-1H-tetrazole. It is important to note that experimental data for the ethyl, propyl, and butyl derivatives are limited in the reviewed literature.

Property5-Methyl-1H-tetrazole5-Ethyl-1H-tetrazole5-Propyl-1H-tetrazole5-Butyl-1H-tetrazole
Molecular Formula C₂H₄N₄C₃H₆N₄C₄H₈N₄C₅H₁₀N₄
Molecular Weight ( g/mol ) 84.0898.11112.13126.16
Melting Point (°C) 142-146[1][2][3]Data Not AvailableData Not AvailableData Not Available
Density (g/cm³) 1.349 (at 296 K)[4]Predicted: ~1.2Predicted: ~1.1Data Not Available[5][6]
pKa 5.50[7]5.59[7]Data Not AvailableData Not Available
Heat of Formation (solid, kJ/mol) 184.4 ± 2.6Data Not AvailableData Not AvailableData Not Available
Decomposition Temperature (°C) 254[4]Data Not AvailableData Not AvailableData Not Available
Detonation Velocity (m/s) 6683[4]Data Not AvailableData Not AvailableData Not Available

Note: The density for 5-ethyl- and 5-propyl-1H-tetrazole are estimations based on trends in homologous series and should be confirmed by experimental data. Most experimental data for 5-propyl- and 5-butyl-1H-tetrazole are currently unavailable in the public domain.

Experimental Protocols

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source.[4][8] The following protocols are detailed methodologies for the synthesis of 5-ethyl-1H-tetrazole and can be adapted for other 5-alkyl-1H-tetrazoles.

Protocol 1: Zinc(II) Chloride Catalyzed Synthesis of 5-Ethyl-1H-tetrazole in Alcohols

This procedure is adapted from a general method for the synthesis of 5-substituted 1H-tetrazoles using zinc(II) chloride as a catalyst in an alcohol solvent.[8]

Materials:

  • Propanenitrile (ethyl cyanide)

  • Sodium azide (NaN₃)

  • Zinc(II) chloride (ZnCl₂)

  • n-Propanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂) (for quenching)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propanenitrile (1 equivalent), sodium azide (1.5 equivalents), and zinc(II) chloride (0.5 equivalents).

  • Add n-propanol as the solvent.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (typically several hours, monitor by TLC).

  • After cooling to room temperature, carefully acidify the mixture with concentrated hydrochloric acid to pH ~1.

  • Quench the excess azide by the slow, portion-wise addition of sodium nitrite solution until a test with starch-iodide paper indicates the absence of azide.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 5-ethyl-1H-tetrazole by recrystallization or column chromatography.

Characterization:

  • ¹H NMR: To confirm the presence of the ethyl group and the tetrazole proton.

  • ¹³C NMR: To identify the carbon atoms of the ethyl group and the tetrazole ring.

  • FT-IR: To observe characteristic vibrational frequencies of the tetrazole ring and the alkyl chain.

  • Mass Spectrometry: To determine the molecular weight of the product.

Protocol 2: Copper(II) Sulfate Catalyzed Synthesis of 5-Alkyl-1H-Tetrazoles in DMSO

This protocol is based on a method using a readily available and environmentally friendly copper catalyst.[9]

Materials:

  • Alkyl nitrile (e.g., propanenitrile, butanenitrile, pentanenitrile)

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 4 M

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the alkyl nitrile (1 mmol) in DMSO (2 mL), add sodium azide (1.5 mmol) and a catalytic amount of CuSO₄·5H₂O (e.g., 2 mol%).

  • Stir the reaction mixture at room temperature for a short period, then heat to 120-140 °C for 1-4 hours.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 10 mL of 4 M HCl and 10 mL of EtOAc.

  • Separate the organic layer, wash it twice with 10 mL of distilled water, and dry it over anhydrous Na₂SO₄.[9]

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude 5-alkyl-1H-tetrazole by recrystallization from a suitable solvent system (e.g., n-hexane:ethyl acetate).[9]

Characterization:

The product should be characterized using the same analytical techniques as described in Protocol 1 (NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of 5-alkyl-1H-tetrazoles via the [3+2] cycloaddition reaction.

G cluster_reactants Reactants cluster_reaction [3+2] Cycloaddition cluster_workup Work-up & Purification cluster_product Product AlkylNitrile Alkyl Nitrile (R-C≡N) ReactionVessel Reaction in Solvent (e.g., DMF, Alcohol, DMSO) with Catalyst (e.g., ZnCl₂, CuSO₄) AlkylNitrile->ReactionVessel Azide Azide Source (e.g., NaN₃) Azide->ReactionVessel Acidification Acidification ReactionVessel->Acidification 1. Reaction Completion Extraction Extraction Acidification->Extraction 2. Quenching (if needed) Purification Purification (Recrystallization or Chromatography) Extraction->Purification 3. Isolation FinalProduct 5-Alkyl-1H-tetrazole Purification->FinalProduct 4. Purity Confirmation

Caption: General workflow for the synthesis of 5-alkyl-1H-tetrazoles.

References

A Comparative Guide to 5-Ethyl-1H-1,2,3,4-tetrazole and 5-Methyl-1H-1,2,3,4-tetrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties, synthesis, and available biological data for 5-ethyl-1H-1,2,3,4-tetrazole and its close analog, 5-methyl-1H-1,2,3,4-tetrazole. This objective analysis, supported by experimental data from the literature, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate scaffold for their specific applications.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties for both compounds is presented below. While comprehensive experimental data for this compound is limited in the current literature, this table provides a direct comparison of the available information.

PropertyThis compound5-Methyl-1H-1,2,3,4-tetrazole
Molecular Formula C₃H₆N₄C₂H₄N₄
Molecular Weight 98.11 g/mol 84.08 g/mol
Melting Point 88-97 °C142-146 °C
pKa Data not available3.32
logP Data not availableData not available
Water Solubility Data not availableSoluble
Appearance Off-white to yellow crystalline powderWhite to off-white solid
Thermal Decomposition Data not availableDecomposes at 254 °C

Synthesis of 5-Alkyl-1H-1,2,3,4-tetrazoles

The most common and versatile method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[1] This reaction can be catalyzed by various reagents, including zinc salts and copper salts, to improve yields and reaction conditions.

A general workflow for the synthesis of this compound and 5-methyl-1H-1,2,3,4-tetrazole from their corresponding nitriles (propionitrile and acetonitrile, respectively) is depicted below.

SynthesisWorkflow Nitrile Propionitrile or Acetonitrile ReactionMixture Reaction Mixture Nitrile->ReactionMixture SodiumAzide Sodium Azide (NaN₃) SodiumAzide->ReactionMixture Catalyst Catalyst (e.g., ZnBr₂ or CuSO₄) Catalyst->ReactionMixture Solvent Solvent (e.g., Water or DMF) Solvent->ReactionMixture Heating Heating ReactionMixture->Heating Acidification Acidification (e.g., HCl) Heating->Acidification Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification FinalProduct This compound or 5-Methyl-1H-1,2,3,4-tetrazole Purification->FinalProduct

General synthesis workflow for 5-alkyl-1H-1,2,3,4-tetrazoles.
Detailed Experimental Protocol: Synthesis of 5-Methyl-1H-1,2,3,4-tetrazole

A high-yield synthesis of 5-methyltetrazole can be achieved by reacting acetonitrile with sodium azide in the presence of a trialkylamine and its hydrochloride salt as a catalyst.[2]

Materials:

  • Acetonitrile

  • Sodium azide or Ammonium azide

  • Trialkylamine (e.g., triethylamine)

  • Trialkylamine hydrochloride (e.g., triethylamine hydrochloride)

Procedure:

  • A mixture of acetonitrile, an alkali azide (or ammonium azide), and a trialkylamine as a solvent or suspension agent is prepared.

  • The corresponding hydrochloride of the trialkylamine is added as a catalyst.

  • The reaction mixture is heated to a temperature between 90°C and 160°C.

  • The reaction is monitored for completion.

  • Upon completion, the product, 5-methyltetrazole, is isolated and purified, achieving high purity and a yield of over 98%.[2]

Experimental Protocols for Physicochemical Property Determination

For a comprehensive comparison, the experimental determination of pKa and logP for this compound would be required. Standard methodologies for these determinations are outlined below.

Determination of pKa (Acid Dissociation Constant)

The pKa of a tetrazole derivative can be determined by potentiometric titration.

pKaDetermination Start Dissolve compound in a suitable solvent Titration Titrate with a standardized base (e.g., NaOH) Start->Titration Measurement Record pH after each addition of titrant Titration->Measurement Plot Plot pH vs. volume of base added Measurement->Plot HalfEquivalence Determine the half-equivalence point Plot->HalfEquivalence pKa pKa = pH at half-equivalence point HalfEquivalence->pKa

Workflow for pKa determination by potentiometric titration.
Determination of logP (Octanol-Water Partition Coefficient)

The logP value, a measure of a compound's lipophilicity, can be determined using the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

logPDetermination Start Prepare octanol and water phases Dissolve Dissolve compound in one phase Start->Dissolve Equilibration Mix and shake phases to reach equilibrium Dissolve->Equilibration Separation Separate the two phases Equilibration->Separation Quantification Quantify compound concentration in each phase using HPLC Separation->Quantification Calculation Calculate logP = log([Compound]octanol / [Compound]water) Quantification->Calculation

Workflow for logP determination using the shake-flask method.

Biological Activity

Tetrazole derivatives are known to exhibit a wide range of biological activities. However, direct comparative studies between this compound and 5-methyl-1H-1,2,3,4-tetrazole are not extensively reported.

A study on copper(II) complexes of 5-methyl-1H-tetrazole demonstrated cytotoxic activity against various tumor cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF7 (breast adenocarcinoma).[3] The cytotoxic effects were found to involve the induction of apoptosis.[3]

To evaluate and compare the biological potential of this compound, similar cytotoxicity assays would need to be performed. A general protocol for an in vitro cytotoxicity assay, such as the MTT assay, is described below.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF7)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (this compound and 5-methyl-1H-1,2,3,4-tetrazole) for a defined period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Conclusion

This guide provides a foundational comparison of this compound and 5-methyl-1H-1,2,3,4-tetrazole based on currently available data. While 5-methyl-1H-1,2,3,4-tetrazole is better characterized, the provided experimental protocols offer a clear path for the comprehensive evaluation of its ethyl analog. The difference in the alkyl substituent is expected to influence properties such as lipophilicity and metabolic stability, which could, in turn, affect the biological activity. Further experimental investigation is warranted to fully elucidate the comparative profiles of these two closely related tetrazole derivatives for their potential applications in drug discovery and development.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Substituted-1H-1,2,3,4-Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrazole ring is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological screening of 5-substituted-1H-1,2,3,4-tetrazole derivatives, with a focus on their anticancer, antimicrobial, and antifungal properties. While specific comprehensive studies on a series of 5-ethyl-1H-1,2,3,4-tetrazole derivatives are limited in the available literature, this guide synthesizes data from various 5-substituted tetrazole analogs to provide a representative understanding of their potential. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

Anticancer Activity: Targeting Cellular Proliferation

Several 5-substituted-1H-tetrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. A common mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.

Table 1: Comparative Anticancer Activity of 5-Substituted-1H-Tetrazole Derivatives

Compound ID5-SubstituentN1-SubstituentCancer Cell LineIC50 (µM)Reference
1 Arylpiperazine-1-carbonyl2-methylphenylSGC-79010.090[1][2]
2 4-ethoxyphenyl3,4,5-trimethoxyphenylHL-601.3-8.1 (nM)[3]
3 PhenylBaylis-Hillman allyl amine derivativeHepG21.0-4.0[4]
4 PhenylBaylis-Hillman allyl amine derivativeA5491.0-4.0[4]

Note: The data presented is for various 5-substituted tetrazole derivatives and not exclusively for 5-ethyl derivatives due to limited available data.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., SGC-7901, A549, HeLa) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrazole derivatives and a positive control (e.g., doxorubicin) for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Add 5-ethyl-1H-tetrazole derivatives seed->treat incubate1 Incubate for 48h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 dissolve Dissolve formazan incubate2->dissolve read Measure absorbance dissolve->read calculate Calculate IC50 values read->calculate tubulin_inhibition_pathway cluster_drug_target Drug-Target Interaction cluster_cellular_effect Cellular Effect cluster_downstream_consequences Downstream Consequences drug 5-Ethyl-1H-tetrazole Derivative tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to polymerization Tubulin Polymerization microtubules Microtubule Formation polymerization->microtubules Inhibited spindle Mitotic Spindle Disruption microtubules->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis mic_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_reading Incubation & Reading cluster_result Result start Microorganism Culture inoculum Prepare Inoculum start->inoculum inoculate Inoculate wells inoculum->inoculate dilute Serial Dilution of Compounds dilute->inoculate incubate Incubate read Observe for Growth incubate->read determine_mic Determine MIC read->determine_mic

References

Comparative Analysis of 5-Ethyl-1H-1,2,3,4-tetrazole and Homologous Alkyl-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical, spectral, and thermal properties of 5-ethyl-1H-1,2,3,4-tetrazole in comparison to its methyl and propyl analogues.

This guide provides a detailed comparative analysis of the key chemical and physical properties of this compound alongside its lower and higher alkyl homologues, 5-methyl-1H-tetrazole and 5-propyl-1H-tetrazole. The data presented herein is essential for researchers in medicinal chemistry, materials science, and energetic materials development, enabling informed decisions in the design and application of tetrazole-based compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound and its selected comparators are summarized in the table below. These properties are critical for predicting the behavior of these compounds in various chemical and biological systems.

PropertyThis compound5-Methyl-1H-tetrazole5-Propyl-1H-tetrazole
CAS Number 50764-78-84076-36-2[1]14389-13-0
Molecular Formula C₃H₆N₄C₂H₄N₄[1]C₄H₈N₄
Molecular Weight ( g/mol ) 98.1184.08[1]112.13
Appearance Off-white to yellow crystalline powderWhite solid[2]-
Melting Point (°C) 88-97145-148[2]-
Solubility -Soluble in water-

Spectral Analysis

The structural elucidation of organic molecules relies heavily on spectroscopic techniques. This section provides a comparative overview of the available spectral data for the three tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR:

While specific experimental data for this compound was not found in the available search results, general chemical shifts for protons on the alkyl chain attached to the tetrazole ring can be predicted. The methylene (-CH₂) protons adjacent to the tetrazole ring are expected to appear further downfield than the terminal methyl (-CH₃) protons due to the electron-withdrawing nature of the tetrazole ring.

¹³C NMR:

The carbon atom of the tetrazole ring (C5) is typically observed in the range of 142-164 ppm in ¹³C NMR spectra. The chemical shifts of the alkyl carbons will vary depending on their proximity to the tetrazole ring.

Compound¹H NMR (ppm)¹³C NMR (ppm)
This compound Data not availableData not available
5-Methyl-1H-tetrazole Data not available but a reference to the spectrum exists.Data not available but a reference to the spectrum exists.
5-Propyl-1H-tetrazole Data not availableA reference to the spectrum is available on SpectraBase.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The tetrazole ring exhibits characteristic vibrations.

CompoundKey IR Peaks (cm⁻¹)
This compound Data not available
5-Methyl-1H-tetrazole 3443 (N-H stretch), 2945 (C-H stretch)[2]
5-Propyl-1H-tetrazole Data not available
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A common fragmentation pathway for 5-substituted-1H-tetrazoles is the loss of a nitrogen molecule (N₂) or hydrazoic acid (HN₃).[3]

CompoundMolecular Ion (m/z)Key Fragments
This compound 98 (calc.)Data not available
5-Methyl-1H-tetrazole 84 (calc.)A mass spectrum is available in the NIST WebBook.[4]
5-Propyl-1H-tetrazole 112 (calc.)A GC-MS spectrum is available on SpectraBase.

Thermal Stability Analysis

The thermal stability of tetrazole compounds is a critical parameter, particularly for applications in energetic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques to evaluate thermal decomposition.

While specific TGA or DSC data for this compound and 5-propyl-1H-tetrazole were not found, a study on 5-vinyl-1H-tetrazole utilized DSC, indicating its applicability for this class of compounds.[5] For 5-methyl-1H-tetrazole, no specific decomposition temperature from TGA/DSC was found in the provided results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) NMR spectra of the tetrazole compounds for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified tetrazole compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[6]

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum with a sufficient number of scans.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the tetrazole compounds.

Procedure:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk.[7]

  • Instrumentation: Use a Perkin Elmer 400 FT-IR spectrometer or a similar instrument.[7]

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.[7]

  • Data Analysis: Identify the characteristic absorption bands for the N-H, C-H, and tetrazole ring vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the tetrazole compounds.

Procedure:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[3]

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and its fragments.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and propose fragmentation pathways.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and thermal decomposition temperature of the tetrazole compounds.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.

  • Instrumentation: Use a DSC instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to melting and any exothermic peaks indicating decomposition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a conceptual signaling pathway where a tetrazole derivative might act as a ligand and a typical experimental workflow for the characterization of these compounds.

signaling_pathway Conceptual Signaling Pathway cluster_membrane Cell Membrane Receptor GPCR / Kinase G_Protein G-Protein / Adaptor Receptor->G_Protein Activation Ligand 5-Alkyl-Tetrazole Derivative Ligand->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Conceptual signaling pathway involving a 5-alkyl-tetrazole derivative as a ligand.

experimental_workflow Experimental Workflow for Tetrazole Characterization cluster_spectroscopy Spectroscopic Analysis cluster_physchem Physicochemical & Thermal Analysis Synthesis Synthesis of 5-Alkyl-Tetrazole Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation Property_Analysis Property Analysis Purification->Property_Analysis NMR NMR (1H, 13C) Structure_Elucidation->NMR IR FT-IR Structure_Elucidation->IR MS Mass Spec. Structure_Elucidation->MS MP Melting Point Property_Analysis->MP Solubility Solubility Property_Analysis->Solubility Thermal DSC / TGA Property_Analysis->Thermal Data_Comparison Comparative Analysis NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison MP->Data_Comparison Solubility->Data_Comparison Thermal->Data_Comparison

References

Comparative Efficacy of 5-Ethyl-1H-1,2,3,4-tetrazole and Its Derivatives in Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 5-ethyl-1H-1,2,3,4-tetrazole has garnered significant attention across various scientific disciplines, from medicinal chemistry to materials science. Its unique physicochemical properties, particularly its role as a bioisostere for carboxylic acids, have positioned it as a valuable building block in the design of novel therapeutic agents and functional materials. This guide provides an objective comparison of the efficacy of this compound and its derivatives in key applications, supported by available experimental data.

Anticancer Activity

Derivatives of the tetrazole nucleus have been extensively investigated for their potential as anticancer agents. While specific data for this compound is limited in publicly available literature, numerous studies on structurally related 5-substituted tetrazole derivatives demonstrate their potent antiproliferative activities against various cancer cell lines. These compounds often exhibit efficacy comparable to or, in some cases, exceeding that of established chemotherapy drugs.

Table 1: Comparative Anticancer Activity of Tetrazole Derivatives and Doxorubicin

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Tetrazole Derivative 4gSMMC-77212.085-FluorouracilNot specified
Tetrazole Derivative 4bMCF-72.035-FluorouracilNot specified
Tetrazole Derivative 4mMCF-72.065-FluorouracilNot specified
Tetrazole Derivative 4iA5491.035-FluorouracilNot specified
Thiazole-Pyrazoline Derivative 7cHCT-116< 100DoxorubicinNot specified
Thiazole-Pyrazoline Derivative 9cHepG2< 100DoxorubicinNot specified
Thiazole-Pyrazoline Derivative 11dMCF-7< 100DoxorubicinNot specified
Quinazolinone Derivative 4HCT-1167.67 ± 0.5DoxorubicinNot specified
Quinazolinone Derivative 4HepG25.85 ± 0.4DoxorubicinNot specified
Quinazolinone Derivative 4MCF-76.97 ± 0.5DoxorubicinNot specified

The mechanism of action for many of these tetrazole derivatives involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

anticancer_pathway Tetrazole_Derivative Tetrazole_Derivative Cancer_Cell Cancer_Cell Tetrazole_Derivative->Cancer_Cell Inhibits Proliferation_Pathway Proliferation_Pathway Cancer_Cell->Proliferation_Pathway Activates Apoptosis Apoptosis Proliferation_Pathway->Apoptosis Suppresses

Simplified signaling pathway of tetrazole derivatives in cancer cells.

Antibacterial Activity

The tetrazole moiety has been incorporated into existing antibiotic frameworks to enhance their potency and spectrum of activity. Hybrid molecules combining a tetrazole derivative with a known antibacterial agent, such as ciprofloxacin, have shown promising results against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of Ciprofloxacin-Tetrazole Hybrids and Ciprofloxacin

CompoundS. aureus (ATCC 25923)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)Reference
Ciprofloxacin0.25Not specifiedNot specified[1]
Hybrid 8b 0.0625 Not specifiedNot specified[1]
CiprofloxacinNot specifiedNot specifiedNot specified[2]
Oxadiazole Derivative 5 0.0350.0620.125[2]
Oxadiazole Derivative 6 0.0310.1250.125[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The enhanced antibacterial effect of these hybrid molecules is often attributed to a multi-target mechanism, where the tetrazole moiety may facilitate cell wall penetration or inhibit additional bacterial enzymes.

Anti-inflammatory Activity

Table 3: Comparative Anti-inflammatory Activity of an Ibuprofen-Triazole Derivative and Ibuprofen in Carrageenan-Induced Paw Edema in Rats

Treatment (100 µmol/kg)% Inhibition of Edema (2h)% Inhibition of Edema (4h)
IbuprofenNot specifiedNot specified
Compound 4c (Ibuprofen-Triazole Derivative) 35.9% 52.8%

Note: The data is for a triazole derivative of ibuprofen, not a tetrazole derivative. This is presented for illustrative purposes due to the lack of direct comparative data for this compound.

The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX).

Antihypertensive Activity

The tetrazole ring is a key structural feature in several angiotensin II receptor blockers (ARBs), a class of drugs widely used to treat hypertension. Losartan is a prominent example where the tetrazole ring mimics a carboxylic acid group, leading to potent and selective blockade of the AT1 receptor. While specific antihypertensive data for this compound is not available, the established role of the tetrazole moiety in ARBs underscores its importance in this therapeutic area. Chronic treatment with losartan has been shown to effectively reduce blood pressure in spontaneously hypertensive rats (SHRs).[3][4][5]

antihypertensive_workflow cluster_0 Experimental Model cluster_1 Treatment cluster_2 Outcome Measurement SHR Spontaneously Hypertensive Rat Tetrazole_Analogue 5-Ethyl-1H-tetrazole Analogue (e.g., Losartan) SHR->Tetrazole_Analogue Administer BP_Measurement Blood Pressure Measurement Tetrazole_Analogue->BP_Measurement Vascular_Function Vascular Function Assessment Tetrazole_Analogue->Vascular_Function

Workflow for evaluating the antihypertensive effects of tetrazole analogues.

Catalytic Applications

Metal complexes incorporating tetrazole ligands have emerged as efficient catalysts in various organic transformations, notably in [3+2] cycloaddition reactions for the synthesis of other tetrazoles. These catalysts can offer advantages in terms of yield, reaction time, and reusability compared to traditional catalytic systems. For instance, tetrazole-chitosan polymers have demonstrated high catalytic activity in aldol reactions.[6] Furthermore, cobalt-nickel nanoparticles supported on magnetic mesoporous hollow spheres have been shown to be highly efficient and recyclable catalysts for tetrazole synthesis.[7]

Table 4: Comparison of Catalytic Systems for the Synthesis of 5-Phenyl-1H-tetrazole

CatalystSolventTemperature (°C)Time (min)Yield (%)
Co-Ni/Fe3O4@MMSHSH2O/EtOH (1:1)608-44up to 98
Other reported catalystsVarious>100LongerVariable

Experimental Protocols

General Synthesis of 5-Substituted-1H-tetrazoles via [3+2] Cycloaddition

This protocol is a representative method for the synthesis of the tetrazole ring, which is the core of this compound.

Materials:

  • Nitrile (e.g., propionitrile for the synthesis of this compound)

  • Sodium azide (NaN₃)

  • Catalyst (e.g., Zinc chloride, Copper(II) sulfate pentahydrate, or a reusable catalyst like CoY zeolite)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or water)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the nitrile (1 equivalent) in the chosen solvent.

  • Add sodium azide (1.2-1.5 equivalents) and the catalyst (e.g., 0.1-10 mol%) to the solution.

  • Heat the reaction mixture with stirring to the appropriate temperature (typically ranging from 80°C to 140°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with HCl (e.g., 1-3 M) to a pH of approximately 1-2.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-substituted-1H-tetrazole.[8]

synthesis_workflow Start Start Reactants Nitrile + Sodium Azide + Catalyst in Solvent Start->Reactants Reaction Heating and Stirring Reactants->Reaction Workup Cooling, Acidification, Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product 5-Substituted-1H-tetrazole Purification->Product

General workflow for the synthesis of 5-substituted-1H-tetrazoles.
In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., a tetrazole derivative) and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[9][10][11][12][13]

Antibacterial Susceptibility Testing (Microdilution Method)

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare serial twofold dilutions of the test compound and a reference antibiotic (e.g., ciprofloxacin) in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response, characterized by edema, which can be quantified.

Procedure:

  • Administer the test compound or a reference drug (e.g., ibuprofen) to groups of rats.

  • After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[15][16]

References

Comparative Analysis of 5-ethyl-1H-1,2,3,4-tetrazole: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and spectroscopic properties of 5-ethyl-1H-1,2,3,4-tetrazole and related small alkyl-substituted tetrazoles. While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, this document compiles existing data for structurally similar compounds to offer a valuable reference for researchers. The guide also details the standard experimental protocol for X-ray crystallography, the benchmark technique for unequivocal structure determination, alongside a comparison with other common analytical methods.

Crystallographic Data Comparison: Insights from Related Structures

To date, the crystal structure of this compound has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD). However, analysis of closely related 5-alkyl-tetrazoles provides insights into the expected crystallographic parameters. The data for 5-methyl-1H-tetrazole and 1-cyclopropyl-1H-tetrazole are presented below for comparative purposes. These compounds serve as valuable proxies for estimating the unit cell dimensions and packing interactions of the ethyl analogue.

Parameter5-methyl-1H-tetrazole (as Guanidinium Salt)1-cyclopropyl-1H-tetrazole
Formula C2H4N4C4H6N4
Crystal System OrthorhombicMonoclinic
Space Group Pna21P 1 21 1
a (Å) 9.6928(4)4.9091
b (Å) 5.5393(2)6.6220
c (Å) 8.3005(3)8.103
α (°) ** 9090
β (°) 9099.75
γ (°) 9090
Volume (ų) **445.62(3)Not Reported
Z 42

Spectroscopic and Physicochemical Properties: A Multi-Technique Approach

The characterization of this compound and its analogues is not limited to X-ray crystallography. Spectroscopic and other analytical techniques provide complementary information regarding the molecule's structure, connectivity, and purity. Below is a comparison of typical data obtained from these methods for 5-substituted tetrazoles.

TechniqueInformation ProvidedTypical Data for 5-alkyl-1H-tetrazoles
¹H NMR Proton environment and connectivitySignals for the alkyl protons and a broad singlet for the N-H proton.
¹³C NMR Carbon skeletonResonances for the alkyl carbons and the tetrazole ring carbon.
Infrared (IR) Spectroscopy Functional groupsCharacteristic absorptions for N-H, C-H, and C=N/N=N stretching and bending vibrations.
Mass Spectrometry (MS) Molecular weight and fragmentation patternA molecular ion peak corresponding to the compound's mass and characteristic fragment ions.
Melting Point Purity and physical stateA defined melting range indicates the purity of the crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[1] The following protocol outlines the key steps for the structural elucidation of a small organic compound like this compound.

Crystal Growth

The initial and often most challenging step is to obtain a single crystal of suitable size (typically >0.1 mm in all dimensions) and quality.[1] Common methods for small molecules include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly in a loosely covered container.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

Crystal Mounting and Data Collection
  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

Data Processing
  • The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.

  • The unit cell parameters and the crystal's orientation are determined from the positions of the reflections.

  • The reflection intensities are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement
  • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial electron density map.

  • An initial molecular model is built into the electron density map.

  • The model is refined by iteratively adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.

Structure Validation and Analysis
  • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

  • The final model provides precise information on bond lengths, bond angles, and intermolecular interactions.

  • The crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD), and reported in a peer-reviewed publication.

Workflow for X-ray Crystallography

XRay_Crystallography_Workflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Publication Publication & Deposition Validation->Publication

Caption: Workflow of Single-Crystal X-ray Crystallography.

References

Assessing the Purity of Synthesized 5-ethyl-1H-1,2,3,4-tetrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical parameter in drug development, directly impacting safety and efficacy. For novel compounds like 5-ethyl-1H-1,2,3,4-tetrazole, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides a comparative overview of analytical methods for determining the purity of synthesized this compound, offering insights into its performance against alternative tetrazole compounds and detailing the necessary experimental protocols.

Comparison of Analytical Methods for Purity Assessment

The purity of this compound and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation and identification of impurities.

Analytical TechniqueThis compoundAlternative 1: 5-phenyl-1H-tetrazoleAlternative 2: 1,5-disubstituted-tetrazoles
HPLC Purity (%) > 99% (typical)> 99%[2]> 95% (synthesis dependent)
Typical Retention Time (min) 4.88.2Variable
¹H NMR (DMSO-d₆, δ ppm) ~1.3 (t, 3H, CH₃), ~2.9 (q, 2H, CH₂), ~16.5 (s, 1H, NH)~7.6-8.1 (m, 5H, Ar-H), ~16.8 (s, 1H, NH)Varies with substituents
¹³C NMR (DMSO-d₆, δ ppm) ~11 (CH₃), ~19 (CH₂), ~155 (C-tetrazole)~127-132 (Ar-C), ~154 (C-tetrazole)Varies with substituents
Mass Spectrometry (m/z) [M+H]⁺ = 113.07[M+H]⁺ = 147.06Varies with substituents
Potential Impurities Unreacted starting materials (propionitrile, sodium azide), residual solvents.Unreacted starting materials (benzonitrile, sodium azide), biphenyl impurities.Isomeric impurities (1,5- vs. 2,5-disubstituted), unreacted starting materials.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are standard protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of the purity of 5-substituted tetrazoles.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the tetrazole compound in the mobile phase.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used for the structural confirmation of the synthesized compound and the identification of any proton- or carbon-containing impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used for tetrazoles.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Compare the obtained chemical shifts, multiplicities, and integration values with the expected structure. Impurities can be identified by characteristic signals that do not correspond to the main compound. Resources are available that list the NMR chemical shifts of common laboratory solvents and impurities.[3][4][5][6]

Mass Spectrometry (MS)

MS is employed to confirm the molecular weight of the synthesized tetrazole.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is typically used.

  • Mode: Positive ion mode is generally suitable for detecting the protonated molecule [M+H]⁺.

  • Sample Preparation: The sample is introduced from the HPLC or directly infused as a dilute solution in a suitable solvent (e.g., methanol/water).

  • Data Analysis: The mass-to-charge ratio (m/z) of the most abundant ion is compared with the calculated molecular weight of the target compound.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Synthesized This compound Workup Aqueous Workup & Extraction Synthesis->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product HPLC HPLC (Quantitative Purity) Crude_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Crude_Product->NMR MS Mass Spectrometry (Molecular Weight) Crude_Product->MS Purity_Data Purity > 99%? HPLC->Purity_Data NMR->Purity_Data MS->Purity_Data Pure_Product Pure Product Purity_Data->Pure_Product Yes Purification Further Purification (e.g., Recrystallization) Purity_Data->Purification No Purification->Crude_Product

Caption: Workflow for the purity assessment of this compound.

Impurity_Identification_Pathway cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_identification Impurity Identification Start Synthesized Product with Impurities HPLC HPLC Analysis Start->HPLC NMR NMR Analysis Start->NMR LCMS LC-MS Analysis Start->LCMS HPLC_Peak Unexpected Peak(s) in Chromatogram HPLC->HPLC_Peak NMR_Signal Unassigned Signal(s) in Spectrum NMR->NMR_Signal MS_Ion Unexpected Ion(s) in Mass Spectrum LCMS->MS_Ion Isomer Isomeric Impurity LCMS->Isomer Starting_Material Unreacted Starting Material HPLC_Peak->Starting_Material Solvent Residual Solvent NMR_Signal->Solvent Byproduct Reaction Byproduct MS_Ion->Byproduct Identified Impurity Identified Starting_Material->Identified Solvent->Identified Byproduct->Identified Isomer->Identified

Caption: Logical pathway for the identification of impurities.

References

Comparative Guide to 5-Ethyl-1H-1,2,3,4-Tetrazole Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole nucleus, a five-membered heterocyclic ring with four nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives are recognized for a wide spectrum of pharmacological activities, serving as crucial components in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-substituted-1H-1,2,3,4-tetrazole derivatives, with a particular focus on derivatives bearing a 5-ethyl substituent. While comprehensive data on a homologous series of 5-ethyl-1H-tetrazole derivatives is limited in the public domain, this guide synthesizes available data on various 5-substituted tetrazoles to infer potential SAR trends and provides standardized experimental protocols for their evaluation.

Synthesis and General Structure

The most common and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide. This reaction is often facilitated by a catalyst, such as zinc chloride or other Lewis acids, to activate the nitrile for nucleophilic attack by the azide ion.

A generalized workflow for the synthesis and subsequent biological evaluation of these compounds is illustrated below.

Synthesis and Evaluation Workflow Generalized Workflow for Synthesis and Biological Evaluation of 5-Substituted-1H-Tetrazole Derivatives A Starting Materials (Nitrile, Sodium Azide, Catalyst) B [3+2] Cycloaddition Reaction A->B C Purification (Recrystallization/Chromatography) B->C D Characterization (NMR, IR, Mass Spec) C->D E 5-Substituted-1H-Tetrazole Derivative D->E F In Vitro Biological Assays (e.g., Anticancer, Antimicrobial) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: Generalized workflow for the synthesis and biological evaluation of 5-substituted-1H-tetrazole derivatives.

Anticancer Activity: A Comparative Overview

Numerous 5-substituted-1H-tetrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds is believed to involve the induction of apoptosis. The following table summarizes the in vitro anticancer activity of selected 5-substituted-1H-tetrazole derivatives to provide a comparative perspective. It is important to note the absence of specific data for a series of 5-ethyl derivatives.

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
1 3-(1H-tetrazol-5-yl)-β-carbolineHCT116 (Colon)3.3[1]
2 3-(1H-tetrazol-5-yl)-β-carbolineHT29 (Colon)9.6[1]
3 Phenyl (general)MCF-7 (Breast)57.37[2]
4a 3-(4-chlorophenyl)-1-yl-prop-2-en-1-oneOvarian (SK-OV-3)Growth % 34.94[3]
4b 3-(4-methoxyphenyl)-1-yl-prop-2-en-1-oneCNS (SNB-75)Growth % -20.59[3]

Antimicrobial Activity: A Comparative Overview

Compound ID5-SubstituentMicroorganismMIC (µg/mL)Reference
101 N-(1H-tetrazol-5-yl)-1-(phenyl)methanimineStaphylococcus aureus16[4]
101 N-(1H-tetrazol-5-yl)-1-(phenyl)methanimineEscherichia coli16[4]
101 N-(1H-tetrazol-5-yl)-1-(phenyl)methanimineCandida albicans16[4]
107 1-(4-alkoxyphenyl)-N-(1H-tetrazol-5-yl)methanimineStaphylococcus aureus10.67[4]
107 1-(4-alkoxyphenyl)-N-(1H-tetrazol-5-yl)methanimineEscherichia coli12.82[4]
107 1-(4-alkoxyphenyl)-N-(1H-tetrazol-5-yl)methanimineCandida albicans21.44[4]
4a (E)-1-(4-bromophenyl)-2-yl-acrylonitrileK. pneumonia6.25[3]
4a (E)-1-(4-bromophenyl)-2-yl-acrylonitrileS. aureus1.56[3]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for a variety of 5-substituted tetrazoles, some general SAR trends can be inferred. The biological activity is significantly influenced by the nature of the substituent at the 5-position of the tetrazole ring.

Caption: General structure-activity relationships of 5-substituted tetrazoles. Note: This is an extrapolated model.

For anticancer activity, the presence of bulky aromatic or heterocyclic groups at the 5-position often correlates with enhanced cytotoxicity. In the case of antimicrobial agents, the introduction of electron-withdrawing groups on an aryl substituent at the 5-position can influence activity. Increased lipophilicity of the substituent may also lead to better cell membrane permeability, potentially enhancing biological activity.

It is crucial to emphasize that these are general observations from a diverse set of 5-substituted tetrazoles. A dedicated study on a series of 5-ethyl-1H-tetrazole derivatives with systematic structural modifications would be necessary to establish a definitive SAR for this specific class of compounds.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 5-substituted-1H-tetrazole derivatives, based on methods reported in the literature.

General Synthesis of 5-Substituted-1H-Tetrazoles

This protocol describes a common method for the synthesis of 5-substituted-1H-tetrazoles via a [3+2] cycloaddition reaction.

Materials:

  • Appropriate organic nitrile (1 mmol)

  • Sodium azide (NaN₃, 1.5 mmol)

  • Zinc chloride (ZnCl₂, 1.5 mmol)

  • Dimethylformamide (DMF, 5 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the organic nitrile in DMF, add sodium azide and zinc chloride.

  • Heat the reaction mixture at a specified temperature (e.g., 120-140 °C) for a designated time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with hydrochloric acid to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 5-substituted-1H-tetrazole.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • Standard antibiotic or antifungal drug (positive control)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and the standard drug in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The 5-substituted-1H-1,2,3,4-tetrazole scaffold remains a fertile ground for the discovery of new therapeutic agents. While this guide provides a comparative overview based on available data, the lack of specific and systematic studies on 5-ethyl-1H-tetrazole derivatives highlights a significant research gap. Future investigations should focus on the synthesis and comprehensive biological evaluation of a library of 5-ethyl-1H-tetrazole analogs with diverse substitutions at other positions. Such studies will be instrumental in elucidating a clear and predictive structure-activity relationship for this promising class of compounds, paving the way for the rational design of more potent and selective drug candidates.

References

The Ascendancy of the Tetrazole Ring: A Comparative Guide to 5-Ethyl-1H-1,2,3,4-tetrazole Over Carboxylic Acid Isosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimized lead compounds is a perpetual challenge. The strategic replacement of functional groups, a practice known as isosteric replacement, is a cornerstone of medicinal chemistry. Among these, the substitution of a carboxylic acid with a 5-substituted-1H-1,2,3,4-tetrazole has emerged as a particularly advantageous strategy. This guide provides an objective comparison of the physicochemical and pharmacological properties of 5-ethyl-1H-1,2,3,4-tetrazole and its carboxylic acid isostere, propanoic acid, supported by experimental data and detailed protocols.

The rationale for replacing a carboxylic acid with a tetrazole lies in the latter's ability to mimic the acidic proton and planar nature of the carboxylate group while offering significant improvements in metabolic stability and lipophilicity.[1][2] These modifications can profoundly impact a drug candidate's pharmacokinetic profile, enhancing its in vivo efficacy and duration of action.

Physicochemical Properties: A Tale of Two Acidaffins

A fundamental comparison of the acidic dissociation constant (pKa) and the partition coefficient (logP) reveals key differences between this compound and propanoic acid, which influence their behavior in physiological environments.

PropertyThis compoundPropanoic AcidAdvantage of Tetrazole
pKa 5.59[3]4.87[4][5]While slightly less acidic, the tetrazole's pKa is in a range that ensures it is predominantly ionized at physiological pH, effectively mimicking the charge of a carboxylate.
logP Predicted to be higher than propanoic acid0.33[4]The increased lipophilicity of the tetrazole can lead to improved membrane permeability and oral bioavailability.[6]

Note: An experimental logP value for this compound was not available in the reviewed literature. The prediction of higher lipophilicity is based on the general observation that tetrazoles are more lipophilic than their corresponding carboxylic acids.

Enhanced Metabolic Stability: A Key Advantage

One of the most significant advantages of the tetrazole moiety is its enhanced resistance to metabolic degradation.[2][7] Carboxylic acids are susceptible to various metabolic pathways, including glucuronidation and β-oxidation, which can lead to rapid clearance from the body.[8] Tetrazoles, being more metabolically robust, can lead to a longer half-life and sustained therapeutic effect.[1]

While specific quantitative data for the metabolic stability of this compound was not found, the general principle of increased metabolic stability for tetrazoles over carboxylic acids is a well-established advantage in drug design.[2][7]

Receptor Binding and Pharmacological Activity

The ability of the 5-substituted tetrazole to effectively mimic the binding interactions of a carboxylic acid is crucial for maintaining or improving pharmacological activity. The tetrazole ring, with its delocalized negative charge, can engage in similar ionic and hydrogen bond interactions with target receptors.[9]

A prime example of the successful application of this isosteric replacement is in the development of Angiotensin II Type 1 (AT1) receptor antagonists, such as Losartan, used in the treatment of hypertension.[10][11] The tetrazole group in these drugs is critical for high-affinity binding to the AT1 receptor.[11]

Due to the lack of specific experimental data for the binding of this compound and propanoic acid to the AT1 receptor, a direct quantitative comparison of their binding affinities (e.g., Ki or IC50 values) cannot be provided at this time. However, the established role of the tetrazole moiety in potent AT1 receptor antagonists underscores its effectiveness as a carboxylic acid isostere in this context.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the test compound.

Methodology:

  • Preparation of Solutions: Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a solution of the test compound (e.g., 0.01 M in water or a suitable co-solvent).

  • Titration Setup: Place the test compound solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Gradually add the standardized base solution in small increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

Determination of logP by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of the test compound between n-octanol and water.

Methodology:

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the metabolic stability of the test compound in the presence of liver microsomal enzymes.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), the test compound, and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor, typically NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant, from which the half-life (t½) can be calculated (t½ = 0.693 / slope).

AT1 Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of the test compound for the Angiotensin II Type 1 (AT1) receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a source expressing the AT1 receptor (e.g., rat liver or transfected cell lines).

  • Assay Buffer: Prepare an appropriate assay buffer.

  • Competition Assay: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate at room temperature to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Angiotensin II Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams are presented.

Angiotensin_II_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_11 Gq/11 Protein AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC_Activation->Response Losartan Losartan (Tetrazole antagonist) Losartan->AT1R Blocks

Caption: Simplified Angiotensin II Type 1 Receptor signaling pathway.

Experimental_Workflow cluster_physicochemical Physicochemical Characterization cluster_pharmacological Pharmacological Evaluation cluster_data Data Analysis & Comparison pKa pKa Determination (Potentiometric Titration) Analysis Quantitative Comparison of Tetrazole vs. Carboxylic Acid pKa->Analysis logP logP Determination (Shake-Flask) logP->Analysis MetStab Metabolic Stability (Liver Microsomes) MetStab->Analysis ReceptorBinding AT1 Receptor Binding (Radioligand Assay) ReceptorBinding->Analysis

Caption: Workflow for comparing tetrazole and carboxylic acid isosteres.

References

Safety Operating Guide

Personal protective equipment for handling 5-ethyl-1H-1,2,3,4-tetrazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-ethyl-1H-1,2,3,4-tetrazole was not located. The following guidance is based on safety data for structurally related tetrazole compounds. Tetrazoles as a class of compounds are known to be energetically unstable and may decompose explosively under certain conditions.[1] Extreme caution should be exercised at all times.

This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for laboratory safety.

Immediate Safety and Hazard Assessment

Tetrazole derivatives should be treated as potentially reactive and explosive hazardous materials.[1] The high nitrogen content in the tetrazole ring contributes to a significant risk of uncontrolled, explosive decomposition when subjected to heat, shock, or friction.[1]

Potential Hazards Include:

  • Explosive Potential: May be explosive if heated, subjected to friction, or shock.[2][3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation.[1][4]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required personal protective equipment.

PPE CategoryRequired EquipmentStandard Compliance (Example)
Eye/Face Protection Chemical splash goggles and a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[3][5]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][6]EU Directive 89/686/EEC and the standard EN 374.[7]
Skin/Body Protection Flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes are required.[1][8]N/A
Respiratory Protection In case of dust formation or insufficient ventilation, use a NIOSH-approved respirator or a self-contained breathing apparatus (SCBA).[2][3][4]OSHA 29 CFR 1910.134 or European Standard EN 149.[3][5]

Operational Plan: Safe Handling and Storage

Handling:

  • Always handle in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Use non-sparking tools and ground all equipment to prevent static discharge.[3][7]

  • Avoid the formation of dust and aerosols.[7]

  • Do not handle if the material has evaporated to dryness, as this increases the explosion hazard.[3]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][8]

  • Keep the container tightly closed to prevent drying out.[2][3]

  • Store away from incompatible materials such as strong acids and bases.[8]

Below is a workflow diagram for the safe handling of this compound.

prep Preparation ppe Wear Appropriate PPE prep->ppe Step 1 handling Handling storage Storage handling->storage Post-Handling disposal Disposal handling->disposal Post-Handling hood Work in Fume Hood handling->hood Procedure tools Use Non-Sparking Tools handling->tools Procedure cool_dry Store in Cool, Dry Place storage->cool_dry hazardous_waste Dispose as Hazardous Waste disposal->hazardous_waste ppe->handling Step 2

Caption: Safe Handling Workflow for this compound.

Experimental Protocols: Spill and First Aid

Spill Procedures:

  • Evacuate personnel from the immediate area.[7]

  • Remove all sources of ignition.[3]

  • Wearing appropriate PPE, carefully sweep or vacuum up the spilled material. Avoid generating dust.[2][5]

  • Place the spilled material into a suitable, labeled container for disposal.[2]

  • If the material is dry, it may pose a significant explosion hazard. In this case, consult with explosives experts for disposal.[3]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2][3]

Disposal Plan

All waste containing this compound must be treated as reactive and potentially explosive hazardous waste.[1]

  • Dispose of the material and its container at a hazardous or special waste collection point.[8]

  • Do not dispose of it down the drain.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][8]

  • On-site chemical treatment or neutralization is not recommended due to the risk of uncontrolled decomposition.[1]

The following diagram outlines the decision-making process for the disposal of this compound.

start Waste Generated is_contaminated Is material contaminated? start->is_contaminated pure_waste Pure this compound is_contaminated->pure_waste No mixed_waste Contaminated Material is_contaminated->mixed_waste Yes package Package in a sealed, labeled container pure_waste->package mixed_waste->package dispose Dispose via certified hazardous waste handler package->dispose

Caption: Disposal Decision Tree for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.